3-Bromopyridine-2-thiol
Description
The exact mass of the compound 3-Bromopyridine-2(1H)-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAQUBMKLAXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495596 | |
| Record name | 3-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-86-5 | |
| Record name | 3-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromopyridine-2-thiol
For researchers, scientists, and drug development professionals, 3-Bromopyridine-2-thiol is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on experimental considerations.
Chemical Properties
This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNS | [1] |
| Molecular Weight | 190.06 g/mol | [1] |
| Melting Point | 205-207 °C | [2] |
| Boiling Point (Predicted) | 221.9 ± 50.0 °C | [2] |
| pKa (Predicted) | 8.09 ± 0.40 | [2] |
| Appearance | Solid | [2] |
| CAS Number | 65938-86-5 | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the interplay of its three key structural features: the pyridine ring, the thiol group at the 2-position, and the bromo group at the 3-position.
Thiol-Thione Tautomerism
A fundamental aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 3-Bromopyridine-2(1H)-thione. In the solid state and in solution, the thione tautomer is generally the predominant form. This equilibrium is crucial as it influences the molecule's spectroscopic properties and its reactivity in different chemical environments.
Caption: Thiol-Thione Tautomerism of this compound.
Note: Due to limitations in rendering chemical structures directly in DOT language, the above diagram uses placeholders for images of the chemical structures. In a real-world application, these would be replaced with the actual images of the thiol and thione forms.
S-Alkylation
The sulfur atom in this compound is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Caption: General Workflow for S-Alkylation of this compound.
Oxidation to Disulfides
Like other thiols, this compound can be oxidized to form the corresponding disulfide, bis(3-bromo-2-pyridinyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The interconversion between the thiol and disulfide forms is a redox-active process.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4] These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of substituents at this position. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl groups.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Synthesis of Thieno[2,3-b]pyridines
One of the most significant applications of this compound and its derivatives is in the synthesis of the thieno[2,3-b]pyridine scaffold. This is typically achieved through an intramolecular cyclization following an initial S-alkylation with a suitable reagent, often an α-haloketone or α-haloester, in a process known as the Gewald reaction or a related cyclocondensation. Thieno[2,3-b]pyridines are of considerable interest in medicinal chemistry due to their diverse biological activities.[5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[7][8]
Biological Significance and Drug Discovery
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the thieno[2,3-b]pyridine core structure, have garnered significant attention in drug discovery. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain thieno[2,3-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[9]
-
Chemosensitizing Agents: Some derivatives have been shown to sensitize cancer cells to the effects of established chemotherapy drugs like topotecan.[5]
-
Kinase Inhibition: The thienopyridine scaffold is present in compounds designed as inhibitors of various protein kinases, which are important targets in cancer therapy.[10][11]
The synthetic accessibility of the thieno[2,3-b]pyridine core from this compound allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, aiding in the development of novel therapeutic agents.[12][13]
References
- 1. This compound | 65938-86-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
3-Bromopyridine-2-thiol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopyridine-2-thiol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its molecular structure.
Core Compound Information
Chemical Identity:
This compound is a substituted pyridine derivative. It features a pyridine ring with a bromine atom at the 3-position and a thiol group at the 2-position. This compound can exist in tautomeric equilibrium with its thione form, 3-bromo-1,2-dihydropyridine-2-thione.[1]
Molecular Structure:
The canonical structure of this compound is depicted below. The presence of both a halogen and a nucleophilic thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Image of the molecular structure of this compound would be placed here in a full document.
CAS Number: 65938-86-5[2]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. Please note that some of the listed properties are predicted values based on computational models.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNS | [3] |
| Molecular Weight | 190.06 g/mol | [3] |
| Melting Point | 205-207 °C | [1] |
| Boiling Point (Predicted) | 221.9 ± 50.0 °C | [1] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| LogP (Predicted) | 2.13280 | [1] |
| InChI | InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | [3] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound from 2,3-Dibromopyridine
This proposed two-step synthesis involves the initial formation of a thioester intermediate followed by its hydrolysis to yield the target thiol.
Step 1: Synthesis of S-(3-bromopyridin-2-yl) benzothioate
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,3-dibromopyridine (1 equivalent) in a suitable aprotic solvent such as anhydrous toluene.
-
Addition of Reagents: To this solution, add thiobenzoic acid (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), and a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield S-(3-bromopyridin-2-yl) benzothioate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified S-(3-bromopyridin-2-yl) benzothioate from Step 1 in methanol.
-
Addition of Base: Add a base such as potassium carbonate (2-3 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, again monitoring by TLC or LC-MS until the thioester is fully consumed.
-
Work-up and Purification: Neutralize the reaction mixture with a weak acid (e.g., 1M HCl) to approximately pH 7. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a logical relationship diagram for the potential applications of this compound.
Caption: Proposed two-step synthesis of this compound.
Caption: Logical relationships for potential applications.
References
- 1. This compound|lookchem [lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
Tautomerism in 3-Bromopyridine-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyridine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature, existing in a dynamic equilibrium between the thiol and thione forms. This technical guide provides an in-depth analysis of the tautomerism of this compound, presenting a summary of theoretical and analogous experimental data. The guide covers the structural and energetic aspects of the tautomeric equilibrium, spectroscopic characteristics for identification and quantification, and detailed experimental and computational protocols for its study.
Introduction: The Thiol-Thione Tautomerism of this compound
This compound can exist as two distinct tautomers: the aromatic thiol form, 3-bromo-2-mercaptopyridine, and the non-aromatic thione form, 3-bromopyridine-2(1H)-thione. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, polarity, and potential for intermolecular interactions. Understanding and controlling this tautomerism is therefore of paramount importance for its application in drug design and materials science.
The thione tautomer is generally considered to be the more stable form, particularly in polar solvents. This preference is attributed to the greater polarity of the thione form and the resonance stabilization of the thioamide group. The equilibrium can, however, be influenced by factors such as solvent polarity, temperature, and pH.
Tautomeric Equilibrium: A Quantitative Perspective
Based on computational analysis of similar systems, the thione form of this compound is predicted to be the thermodynamically more stable tautomer in both the gas phase and in solution. The energy difference between the two forms is expected to be in the range of 2-5 kcal/mol in favor of the thione form.
Table 1: Predicted Relative Energies and Dipole Moments of this compound Tautomers
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) |
| 3-Bromopyridine-2(1H)-thione | ![3-bromopyridine-2(1H)-thione] | 0.00 | ~ 5-6 D |
| 3-Bromo-2-mercaptopyridine | ![3-bromo-2-mercaptopyridine] | ~ 2-5 | ~ 1-2 D |
Note: The data presented in this table are estimations based on computational studies of similar pyridinethione systems.
Spectroscopic Characterization of Tautomers
The distinct structural features of the thiol and thione tautomers give rise to unique spectroscopic signatures, which can be used for their identification and the quantification of the tautomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable tools for studying tautomerism. The chemical shifts of the protons and carbons in the pyridine ring, as well as the presence or absence of a signal for the S-H proton, can definitively identify the predominant tautomer. For the thione form, a broad signal corresponding to the N-H proton is expected, while the thiol form would exhibit a sharp signal for the S-H proton.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Tautomers
| Position | Thione Form (¹H) | Thiol Form (¹H) | Thione Form (¹³C) | Thiol Form (¹³C) |
| H4 | ~ 7.2 - 7.4 | ~ 7.0 - 7.2 | ~ 135 - 140 | ~ 130 - 135 |
| H5 | ~ 6.7 - 6.9 | ~ 6.8 - 7.0 | ~ 115 - 120 | ~ 120 - 125 |
| H6 | ~ 7.5 - 7.7 | ~ 8.0 - 8.2 | ~ 140 - 145 | ~ 145 - 150 |
| NH/SH | ~ 12 - 14 | ~ 4 - 6 | - | - |
| C2 | ~ 175 - 180 | ~ 155 - 160 | ~ 175 - 180 | ~ 155 - 160 |
| C3 | ~ 105 - 110 | ~ 115 - 120 | ~ 105 - 110 | ~ 115 - 120 |
| C4 | ~ 135 - 140 | ~ 130 - 135 | ~ 135 - 140 | ~ 130 - 135 |
| C5 | ~ 115 - 120 | ~ 120 - 125 | ~ 115 - 120 | ~ 120 - 125 |
| C6 | ~ 140 - 145 | ~ 145 - 150 | ~ 140 - 145 | ~ 145 - 150 |
Note: These are predicted chemical shift ranges based on data for analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in the tautomers. The thione form is characterized by a strong C=S stretching vibration, while the thiol form exhibits a characteristic S-H stretching band.
Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for this compound Tautomers
| Vibrational Mode | Thione Form | Thiol Form |
| N-H stretch | ~ 3100-3300 | - |
| S-H stretch | - | ~ 2500-2600 |
| C=S stretch | ~ 1100-1250 | - |
| C-S stretch | - | ~ 600-700 |
| Aromatic C=C/C=N stretch | ~ 1550-1650 | ~ 1550-1650 |
Note: These are predicted frequency ranges. The exact positions of the peaks can be influenced by intermolecular interactions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to distinguish between the two tautomers. The π → π* transitions in the aromatic thiol form and the n → π* and π → π* transitions in the thione form occur at different wavelengths. Generally, the thione form exhibits a strong absorption at a longer wavelength compared to the thiol form.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound Tautomers
| Tautomer | Predicted λ_max (nm) | Transition Type |
| 3-Bromopyridine-2(1H)-thione | ~ 340 - 380 | π → π |
| ~ 280 - 300 | n → π | |
| 3-Bromo-2-mercaptopyridine | ~ 290 - 320 | π → π* |
Note: The absorption maxima are solvent-dependent.
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-bromo-2-chloropyridine with a sulfur source, such as sodium sulfide or thiourea.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-chloropyridine in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Sulfur Reagent: Add an equimolar amount of sodium sulfide or thiourea to the solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using sodium sulfide, acidify the mixture to precipitate the product. If using thiourea, the product may precipitate upon cooling.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Determination of Tautomeric Ratio by ¹H NMR
Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer. For example, integrate the signal for the H6 proton of the thione form and the H6 proton of the thiol form.
-
The ratio of the integrals of these signals directly corresponds to the molar ratio of the two tautomers.
-
The equilibrium constant (K_t) can be calculated as: K_t = [Thiol] / [Thione].
-
Computational Modeling of Tautomerism
Protocol using Density Functional Theory (DFT):
-
Structure Building: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The relative energy difference (ΔE) between the tautomers can be calculated as: ΔE = E_thiol - E_thione.
-
Solvation Effects: To model the tautomerism in solution, employ a continuum solvation model (e.g., PCM, SMD) during the geometry optimization and energy calculations.
-
Spectroscopic Prediction: Use the optimized geometries and calculated electronic properties to predict NMR chemical shifts (GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions (TD-DFT).
Visualizing the Tautomeric Equilibrium
The tautomeric equilibrium between the thiol and thione forms of this compound can be represented as a simple chemical relationship.
Caption: Tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
A typical workflow for the comprehensive analysis of tautomerism in this compound involves a combination of synthesis, purification, and spectroscopic and computational analysis.
Caption: Experimental workflow for tautomer analysis.
Conclusion
The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry that dictates its properties and potential applications. While the thione form is generally favored, the position of the equilibrium is sensitive to environmental factors. A combined approach of spectroscopic analysis and computational modeling provides a robust framework for the detailed characterization of this tautomeric system. This guide offers the necessary theoretical background and practical protocols to aid researchers in the comprehensive study of tautomerism in this compound and related heterocyclic compounds.
Navigating the Physicochemical Landscape of 3-Bromopyridine-2-thiol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromopyridine-2-thiol, a crucial heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, along with detailed experimental protocols for its evaluation.
Executive Summary
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for successful formulation development, process optimization, and ensuring the quality and efficacy of the final drug product. This guide outlines the predicted solubility profile of this compound and discusses its inherent stability characteristics, with a focus on its tautomeric nature and susceptibility to oxidation. Furthermore, it provides standardized, detailed protocols for researchers to determine these critical parameters experimentally.
Physicochemical Properties
This compound, also known as 3-Bromo-2-mercaptopyridine, is a solid at room temperature with a melting point in the range of 205-207°C. It exists in a tautomeric equilibrium between the thiol and the thione form, a characteristic that significantly influences its chemical behavior, including its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNS | - |
| Molecular Weight | 190.06 g/mol | - |
| Melting Point | 205-207 °C | [1] |
| pKa (Predicted) | 8.09 ± 0.40 | [1] |
| Appearance | Solid | [2] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, its structural similarity to other pyridine derivatives suggests a predictable solubility pattern. As a polar molecule, it is expected to be soluble in polar organic solvents. Its aqueous solubility is likely to be pH-dependent due to the basicity of the pyridine nitrogen.
Table 2: Expected Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Low, pH-dependent | The pyridine moiety allows for protonation at low pH, which would increase aqueous solubility.[3] |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |
| Acetonitrile (ACN) | Sparingly Soluble | Moderately polar aprotic solvent. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Less polar aprotic solvent. |
Stability Profile
The stability of this compound is a critical consideration. The presence of the thiol group makes the molecule susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The tautomeric equilibrium between the thiol and thione forms also plays a role in its overall stability. For related mercaptopyridines, it has been observed that the thiol form can be quantitatively transformed into the corresponding symmetrical disulfide upon standing in solution, with the process being influenced by solvent polarity, concentration, temperature, and light.[4]
Experimental Protocols
To enable researchers to precisely determine the solubility and stability of this compound, the following detailed experimental protocols are provided.
Protocol for Thermodynamic (Equilibrium) Solubility Determination
This protocol outlines the "shake-flask" method, which is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, or organic solvents) in a sealed, clear glass vial.
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility in mg/mL or g/100mL by accounting for the dilution factor.
-
Protocol for Kinetic Solubility Determination
This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of approximately 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Protocol for Stability Assessment (Stress Testing)
This protocol describes a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.
-
Determine the percentage of remaining this compound and identify and quantify any major degradation products.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Caption: Stability Assessment (Stress Testing) Workflow.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective utilization in drug discovery and development. While publicly available quantitative data is limited, this guide provides a robust framework based on established principles and methodologies for researchers to generate this critical information. By following the detailed protocols outlined herein, scientists can accurately characterize the physicochemical properties of this compound, thereby facilitating informed decisions in formulation, process development, and regulatory submissions.
References
3-Bromopyridine-2-thiol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Bromopyridine-2-thiol
This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information.
Chemical Identification and Physical Properties
This compound, with CAS number 65938-86-5, is a solid, off-white to light yellow substance. It is also known by synonyms such as 3-Bromo-2-pyridinethiol and 3-Bromopyridine-2(1H)-thione.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65938-86-5 | N/A |
| Molecular Formula | C5H4BrNS | N/A |
| Molecular Weight | 190.06 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 205-207 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Density | Not available | N/A |
Hazard Identification and Classification
According to the available Safety Data Sheet, this compound is classified as hazardous. The primary known hazard is acute oral toxicity.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Safe Handling Practices
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In case of exposure or spill, follow these emergency protocols.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains.
This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet before use.
The Rising Star in Medicinal Chemistry: A Technical Guide to 3-Bromopyridine-2-thiol and its Derivatives
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, 3-Bromopyridine-2-thiol has emerged as a particularly promising starting material, offering a unique combination of reactive sites that allow for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of this compound derivatives, with a focus on their burgeoning role in the development of anticancer and antimicrobial agents.
Synthesis and Chemical Properties
This compound is a key intermediate that can be synthesized from its precursor, 3-bromopyridine. The synthesis of 3-bromopyridine itself is well-established and can be achieved through various methods, including the bromination of pyridine in the presence of sulfuric acid. The subsequent introduction of the thiol group at the 2-position can be accomplished through nucleophilic substitution reactions.
The true synthetic utility of this compound lies in its bifunctional nature. The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse aryl and vinyl substituents. Simultaneously, the thiol group at the 2-position serves as a versatile handle for the construction of fused heterocyclic systems, most notably thieno[2,3-b]pyridines.
Applications in Anticancer Drug Discovery
Derivatives of this compound, particularly the thieno[2,3-b]pyridine and thienopyrimidine classes of compounds, have demonstrated significant potential as anticancer agents. These scaffolds have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation.
Inhibition of Protein Kinases
Several studies have highlighted the ability of thienopyridine and thienopyrimidine derivatives to act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyridothieno[3,2-d]pyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of EGFR, a key target in many cancers. For instance, compound 5a in one study exhibited an IC50 value of 36.7 nM against EGFR.[1] This inhibition of EGFR can disrupt downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Thienopyrimidine and thienopyridine derivatives have also been identified as potent inhibitors of VEGFR-2, a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.
Tubulin Polymerization Inhibition
Another promising anticancer mechanism for pyridine-based compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in cancer cells. Several novel diarylpyridine derivatives have been shown to act as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities.
Wnt/β-Catenin Signaling Pathway Inhibition
Recent studies have also implicated thienopyrimidine derivatives in the modulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including prostate cancer. One novel thienopyrimidine derivative, RP-010, was found to induce β-catenin fragmentation and downregulate key proteins in this pathway, leading to decreased migration of prostate cancer cells.[2]
Antimicrobial Applications
In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Thienopyrimidine derivatives have been investigated for their antibacterial activity against a range of Gram-positive and Gram-negative pathogens. For example, certain thieno[2,3-d]pyrimidinediones have displayed potent activity against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative compounds derived from pyridine-thiol scaffolds.
Table 1: Anticancer Activity of Thienopyrimidine and Pyridine Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyridothieno[3,2-d]pyrimidin-4-amine | EGFR | - | 36.7 nM (IC₅₀) | [1] |
| Pyridothieno[3,2-d]pyrimidin-4-amine | Various | Leukemia, CNS, NSCLC | ~10 nM (GI₅₀) | [1] |
| Thienopyrimidine (RP-010) | Wnt/β-catenin | Prostate (PC3, DU-145) | < 1 µM (IC₅₀) | [2][3] |
| Diarylpyridine | Tubulin Polymerization | HeLa, MCF-7, SGC-7901 | 0.19–0.33 μM (IC₅₀) |
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| Thieno[2,3-d]pyrimidinedione | MRSA, VRSA, VISA, VRE | 2–16 mg/L | |
| Thieno[2,3-d]pyrimidinedione | Gram-negative strains | 16–32 mg/L |
Experimental Protocols
General Synthesis of Thieno[2,3-b]pyridines
A common and effective method for the synthesis of the thieno[2,3-b]pyridine scaffold involves the reaction of a 3-cyano-2-mercaptopyridine derivative with an α-halo ketone. This versatile reaction allows for the introduction of a wide variety of substituents on the resulting thieno[2,3-b]pyridine ring system.
Protocol:
-
S-Alkylation: To a solution of the 3-cyano-2-mercaptopyridine derivative in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, potassium carbonate) is added. The corresponding α-halo ketone is then added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Cyclization (Thorpe-Ziegler reaction): The S-alkylated intermediate is then subjected to intramolecular cyclization. This is typically achieved by heating in the presence of a base (e.g., sodium ethoxide, piperidine) to afford the desired 3-aminothieno[2,3-b]pyridine derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Conclusion and Future Perspectives
This compound and its derivatives, particularly thieno[2,3-b]pyridines and thienopyrimidines, represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy against key cancer targets such as EGFR, VEGFR-2, and tubulin, as well as their emerging role in modulating the Wnt/β-catenin pathway, underscores their potential for the development of novel anticancer therapeutics. Furthermore, their antimicrobial activity addresses a critical unmet medical need.
Future research in this area should focus on the synthesis of new libraries of derivatives to further explore the structure-activity relationships and optimize their pharmacological properties. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways affected by these compounds. With continued investigation, the this compound scaffold is poised to make a significant impact on the landscape of drug discovery and development.
References
- 1. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
3-Bromopyridine-2-thiol: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromopyridine-2-thiol, and its tautomeric form 3-bromopyridine-2(1H)-thione, is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyridine ring, a reactive bromine atom, and a nucleophilic thiol group, offer a multitude of possibilities for chemical modification and the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Chemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with its thione form, 3-bromopyridine-2(1H)-thione. The thione form is generally considered to be the more stable tautomer in the solid state and in solution. This equilibrium is a critical consideration in its reactivity, as reactions can occur at either the sulfur or nitrogen atom.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNS | [1] |
| Molecular Weight | 190.06 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 205-207 °C | - |
| CAS Number | 65938-86-5 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved from readily available starting materials such as 3-bromopyridine. While a one-pot synthesis from 3-bromopyridine is desirable, a common route involves the preparation of an intermediate that is then converted to the target molecule.
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of this compound.
A potential synthetic approach involves the reaction of 3-bromopyridine with a suitable sulfur source. One possible method is the reaction with sodium hydrosulfide (NaSH).
Experimental Protocol: Synthesis of this compound from 3-Bromopyridine (Hypothetical Protocol)
-
Materials: 3-bromopyridine, Sodium hydrosulfide (NaSH), Ethanol, Hydrochloric acid.
-
Procedure:
-
Dissolve 3-bromopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide (1.2 equivalents) in ethanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Reactivity and Applications as a Building Block
The presence of three reactive sites—the bromine atom, the thiol group, and the pyridine nitrogen—makes this compound an exceptionally useful scaffold for generating molecular diversity.
Reactions at the Thiol Group
The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-arylation, and oxidation reactions.
-
S-Alkylation: Reaction with various alkyl halides introduces a wide range of substituents at the sulfur atom.
-
Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Formation of Disulfides: Oxidation of the thiol group can lead to the formation of disulfide-linked dimers.
Reactions at the Bromine Atom
The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form C-C triple bonds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound derivative (protected thiol), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a reaction vessel, combine the this compound derivative (1 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the degassed solvent system to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
Reactions involving both Bromine and Thiol Groups
The bifunctional nature of this compound allows for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyridothiazines, which are prevalent in many biologically active molecules.
Biological Activity of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antifungal properties. The pyridine and thiophene moieties are known pharmacophores, and their combination in a rigid scaffold can lead to potent biological effects.
Anticancer Activity
Many pyridine and thienopyridine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including kinase signaling cascades. For instance, inhibitors of kinases like EGFR and PI3K often feature heterocyclic cores.
Table of Anticancer Activity of Related Pyridinethione Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Thiazole Hybrid | MCF-7 (Breast) | 5.36 | [2] |
| Pyridine-Thiazole Hybrid | HepG2 (Liver) | 6.78 | [2] |
| Thienopyrimidine Derivative | T-47D (Breast) | Good | [3] |
| Pyridothieno[3,2-d]pyrimidin-4-amine | Leukemia, CNS, NSCLC | ~0.01 | [4] |
Antifungal Activity
The search for novel antifungal agents is a critical area of research. Heterocyclic compounds containing sulfur and nitrogen atoms have demonstrated significant antifungal potential.
Table of Antifungal Activity of Related Bromopyridine and Thiol Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Imidazole Derivatives | Candida spp. | 26.56 - 53.90 | [5] |
| Novel Heterocyclic Compounds | Candida albicans | 8 - 64 | [6] |
Drug Discovery Workflow: Hit-to-Lead Optimization
This compound serves as an excellent starting point for a hit-to-lead optimization campaign in drug discovery. The general workflow involves iterative cycles of design, synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of initial hit compounds.
Caption: A typical hit-to-lead optimization workflow in drug discovery.[7][8][9][10]
Kinase Inhibition as a Potential Mechanism of Action
Many heterocyclic compounds exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The EGFR and PI3K signaling pathways are frequently dysregulated in cancer, making them attractive targets for drug development.
Caption: Simplified EGFR/PI3K signaling pathway targeted by kinase inhibitors.[11][12][13][14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. Its unique combination of reactive functional groups allows for the facile generation of compound libraries for screening against a wide range of biological targets. The demonstrated anticancer and antifungal activities of related structures highlight the promise of this scaffold for the development of novel therapeutics. Further exploration of the chemical space around this compound is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearrangement in the Reaction of 3-Bromopyridine with Sodium Amide and Sodioacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]
- 6. biosolveit.de [biosolveit.de]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 11. mdpi.com [mdpi.com]
- 12. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromopyridine-2-thiol with various arylboronic acids. Due to the propensity of the thiol group to poison palladium catalysts, a protection strategy is often necessary to achieve high yields and reproducibility. This document outlines a two-step process involving the S-alkylation of this compound followed by the Suzuki-Miyaura coupling of the resulting 3-bromo-2-(alkylthio)pyridine.
The resulting 3-aryl-2-(alkylthio)pyridines are valuable intermediates in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active compounds and functional materials.
Reaction Principle
The core of this application is the palladium-catalyzed cross-coupling of an organoboron reagent (arylboronic acid) with an organohalide (3-bromo-2-(alkylthio)pyridine). The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2-(methylthio)pyridine
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-2-(methylthio)pyridine with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 10 | 90 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 78 |
Experimental Protocols
Protocol 1: S-Methylation of this compound
This protocol describes the protection of the thiol group as a methyl thioether, which is generally stable under Suzuki-Miyaura coupling conditions.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.).
-
Add acetone to dissolve the starting materials.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.2 equiv.) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromo-2-(methylthio)pyridine.
Figure 2. Workflow for the S-Methylation of this compound.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-2-(methylthio)pyridine with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Materials:
-
3-Bromo-2-(methylthio)pyridine
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 3-bromo-2-(methylthio)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (and ligand, if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3. General workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
-
Low Yield:
-
Catalyst Inactivity: Use a fresh batch of palladium catalyst and ensure rigorous exclusion of air and moisture.
-
Incomplete Reaction: Increase reaction time or temperature. Consider a different catalyst/ligand system or a stronger base.
-
Side Reactions: Protodebromination (replacement of Br with H) can be an issue. Using a less polar solvent or a milder base might help.
-
-
Formation of Homocoupled Boronic Acid Product:
-
Ensure thorough degassing of the reaction mixture as oxygen can promote this side reaction.
-
Use a slight excess, but not a large excess, of the boronic acid.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromopyridine-2-thiol, a versatile building block in medicinal chemistry and materials science. The presence of both a bromine atom and a thiol group on the pyridine ring presents unique challenges and opportunities for synthetic diversification. This document outlines key considerations, detailed experimental protocols for major cross-coupling reactions, and expected outcomes based on data from analogous systems.
A critical consideration for the successful cross-coupling of this compound is the potential for the thiol group to poison the palladium catalyst. To mitigate this, protection of the thiol group, typically via S-alkylation (e.g., S-methylation or S-benzylation), is highly recommended prior to the cross-coupling reaction. The following protocols assume the use of an S-protected this compound derivative.
Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling of S-protected this compound is depicted below. This involves the careful assembly of reactants under an inert atmosphere, followed by the reaction and subsequent workup and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the S-protected this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 3-bromopyridine derivatives.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
S-protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the S-protected this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling enables the formation of carbon-carbon bonds by reacting the S-protected this compound with organostannane reagents.[2] This method is known for its tolerance of a wide range of functional groups.
Data Presentation: Stille Coupling Conditions
The following table outlines representative conditions for the Stille coupling.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 |
| 2 | Phenyltributyltin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 24 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | DMF | 90 | 12 |
Experimental Protocol: Stille Coupling
This is a general procedure for the Stille coupling of aryl bromides.[3]
Materials:
-
S-protected this compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk tube, dissolve the S-protected this compound in the anhydrous solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst and the organostannane reagent.
-
Heat the reaction mixture to 100 °C under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between the S-protected this compound and a terminal alkyne.[4]
Data Presentation: Sonogashira Coupling Conditions
The following table presents typical conditions for the Sonogashira coupling of related 2-amino-3-bromopyridines.[4]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 91 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for the Sonogashira coupling of substituted bromopyridines.[5]
Materials:
-
S-protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add the S-protected this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the S-protected this compound with primary or secondary amines.[3]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table shows representative conditions for the Buchwald-Hartwig amination of similar bromopyridine substrates.[6]
| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 78 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.9) | (±)-BINAP (1.9) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]
Materials:
-
S-protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the S-protected this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
References
Application Notes and Protocols for the Synthesis of Thienopyridine Derivatives from 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets in drug discovery and development. This document provides a detailed protocol for the synthesis of thienopyridine derivatives, specifically the thieno[2,3-b]pyridine scaffold, commencing from the readily available starting material, 3-bromopyridine-2-thiol. The described synthetic strategy involves a two-step sequence: S-alkylation of the pyridinethiol with an α-haloketone, followed by a base-catalyzed intramolecular cyclization.
Overall Synthetic Strategy
The synthesis of the thieno[2,3-b]pyridine core from this compound is achieved through the formation of a key intermediate, a 2-(acylmethylthio)pyridine, which then undergoes an intramolecular condensation to construct the fused thiophene ring.
Caption: General synthetic workflow for thieno[2,3-b]pyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Oxo-2-phenylethylthio)-3-bromopyridine (Intermediate)
This protocol details the S-alkylation of this compound with phenacyl bromide.
Materials:
-
This compound
-
Phenacyl bromide
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol) in 20 mL of DMF.
-
Add powdered potassium hydroxide (5 mmol) to the solution and stir at room temperature for 30 minutes.
-
To the resulting mixture, add a solution of phenacyl bromide (5 mmol) in 10 mL of DMF dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-(2-oxo-2-phenylethylthio)-3-bromopyridine.
Protocol 2: Synthesis of 7-Bromo-2-phenylthieno[2,3-b]pyridine (Final Product)
This protocol describes the base-catalyzed intramolecular cyclization of the S-alkylated intermediate to yield the final thienopyridine product.
Materials:
-
2-(2-Oxo-2-phenylethylthio)-3-bromopyridine
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the 2-(2-oxo-2-phenylethylthio)-3-bromopyridine (e.g., 3 mmol) in 15 mL of absolute ethanol.
-
Add sodium ethoxide (e.g., 6 mmol, 2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Pour the mixture into 50 mL of cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
The crude 7-bromo-2-phenylthieno[2,3-b]pyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thienopyridine derivatives based on analogous reactions reported in the literature.
Table 1: S-Alkylation of Pyridinethiols with α-Halo Ketones
| Entry | Pyridinethiol Derivative | α-Halo Ketone | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 3-Cyano-2-mercaptopyridine | Phenacyl bromide | KOH | DMF | 4 | ~90 |
| 2 | 2-Mercaptopyridine | Chloroacetone | NaOEt | Ethanol | 3 | ~85 |
| 3 | 3-Cyano-4,6-dimethyl-2-mercaptopyridine | Ethyl bromoacetate | K₂CO₃ | Acetone | 6 | ~92 |
Table 2: Intramolecular Cyclization to Thieno[2,3-b]pyridines
| Entry | Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-(Acylmethylthio)-3-cyanopyridine | NaOEt | Ethanol | 2 | 85-95 |
| 2 | 2-(Ethoxycarbonylmethylthio)-3-cyanopyridine | NaOEt | Ethanol | 3 | ~80 |
| 3 | 2-(Acylmethylthio)-3-nitropyridine | Piperidine | Ethanol | 5 | ~75 |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of a thienopyridine derivative from this compound.
Application Notes and Protocols for the Synthesis of Bioactive Thieno[2,3-b]pyridines from 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromopyridine-2-thiol in the preparation of bioactive thieno[2,3-b]pyridine derivatives. The protocols and data presented herein are based on established methodologies for analogous pyridine-2-thiol precursors and are intended to serve as a guide for the synthesis and evaluation of novel compounds with potential therapeutic applications.
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A common and efficient method for the construction of this bicyclic system is the reaction of a substituted pyridine-2-thiol with an α-halocarbonyl compound. This compound serves as a versatile starting material in this context, allowing for the introduction of a bromine atom at the 3-position of the resulting thieno[2,3-b]pyridine core. This bromine atom can be a key pharmacophore or serve as a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.
This document outlines a general protocol for the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives from this compound and provides a summary of the reported biological activities of structurally related compounds.
Synthetic Workflow
The synthesis of thieno[2,3-b]pyridines from this compound generally proceeds via a two-step sequence involving S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives
This protocol is adapted from established procedures for the synthesis of thieno[2,3-b]pyridines from pyridine-2-thiol precursors.[3][4]
Step 1: S-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base (e.g., sodium ethoxide, 1.1 eq. or potassium carbonate, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding thiolate salt.
-
To this mixture, add the desired α-halocarbonyl compound (e.g., phenacyl bromide, ethyl chloroacetate, chloroacetonitrile) (1.0-1.2 eq.) portion-wise.
-
The reaction mixture is then stirred at room temperature or heated to reflux for 2-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude S-alkylated intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Thorpe-Ziegler Cyclization to form the Thieno[2,3-b]pyridine Ring
-
The crude S-alkylated intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol, DMF).
-
A base (e.g., sodium ethoxide, potassium hydroxide, or triethylamine) is added to the solution.
-
The reaction mixture is heated to reflux for 2-8 hours. The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into cold water or by acidification with a dilute acid (e.g., acetic acid).
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) or by column chromatography.
Quantitative Data: Biological Activities of Thieno[2,3-b]pyridine Derivatives
The following table summarizes the in vitro biological activities of various thieno[2,3-b]pyridine derivatives, which are structurally related to the compounds that can be synthesized from this compound.
| Compound Class | Target/Assay | Cell Line | IC50/MIC (µM) | Reference |
| Pyridine-thiazole hybrids | Anticancer | MCF-7 | 5.36 - 8.76 | [5] |
| Pyridine-thiazole hybrids | Anticancer | HepG2 | 6.78 | [5] |
| 3-Cyano-2(1H)-pyridone derivatives | Anticancer | A549 | 0.83 - 1.38 | [6] |
| Tetralin-6-yl-2-thioxopyridines | Anticancer | Hela | 5.9 - 8.1 | [7] |
| Tetralin-6-yl-2-oxopyridines | Anticancer | Hela | 7.1 - 10.9 | [7] |
| Pyridothienopyrimidine derivatives | Anticancer (EGFR inhibitor) | - | 0.00727 - 0.01729 | [2] |
| Pyridothienopyrimidine derivatives | Anticancer | HepG-2 | 1.17 - 2.79 | [2] |
| Pyridothienopyrimidine derivatives | Anticancer | MCF-7 | 1.17 - 2.79 | [2] |
| Thieno[2,3-d]pyrimidine derivatives | Anticancer | MCF7 | 22.12 - 37.78 | [8] |
| Thieno[2,3-b]pyridine-2-carboxylates | Antibacterial | S. aureus | 9.9 (MIC) | [3] |
| Thieno[2,3-b]pyridine-2-carboxylates | Antibacterial | E. coli | 19.8 (MIC) | [3] |
| Pyridothienopyrimidine derivatives | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | 4 - 16 (MIC) | [2] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | Antibacterial/Antifungal | Various | Higher activity than cefotaxime and fluconazole | [9] |
Signaling Pathway Inhibition
Many thieno[2,3-b]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain pyridothienopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[2] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced tumor growth.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active thieno[2,3-b]pyridine derivatives. The straightforward and robust synthetic protocols, coupled with the potential for diverse biological activities, make this starting material highly attractive for applications in drug discovery and medicinal chemistry. The data and protocols provided in these application notes are intended to facilitate the exploration of novel thieno[2,3-b]pyridine-based compounds as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation of 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyridin-2-thione scaffolds is a critical transformation in medicinal chemistry and drug development. The resulting N-aryl-2-thiopyridone motif is a key structural component in a variety of biologically active compounds. This document provides detailed protocols for the N-arylation of 3-bromopyridine-2-thiol, a versatile building block for the synthesis of novel pharmaceutical agents. Two primary and robust methods are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed to serve as a starting point for reaction optimization in research and development settings.
Reaction Principle
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the nitrogen atom of the pyridinethione ring and an aryl group. This transformation is typically achieved through cross-coupling reactions, where a catalyst facilitates the reaction between the pyridine derivative and an aryl halide or its equivalent.
Tautomerism of this compound:
It is important to note that this compound exists in tautomeric equilibrium with 3-bromopyridine-2(1H)-thione. The thione form is generally the major tautomer and is the species that undergoes N-arylation.
Experimental Protocols
Two well-established methods for N-arylation are detailed below. The choice of method may depend on the substrate scope, functional group tolerance, and available laboratory resources.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst and a phosphine ligand under basic conditions.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask or glovebox, combine this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Addition of Base and Solvent: To the flask, add the base (1.5-2.5 equiv.) and the anhydrous, degassed solvent.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-120 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.[3][4]
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, CuCl)[5]
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equiv.) and the solvent to the reaction flask.
-
Reaction: Heat the reaction mixture under an inert atmosphere with vigorous stirring at a temperature typically ranging from 100-160 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter to remove insoluble inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for N-arylation reactions of similar heterocyclic thiols and related compounds, offering an indication of expected yields under various conditions.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 70-95 |
| Aryl Iodide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 65-90 |
| Aryl Chloride | Pd₂(dba)₃ (3) | DavePhos (6) | K₃PO₄ (3.0) | Toluene | 120 | 24 | 50-85 |
Note: Yields are indicative and will vary depending on the specific substrates and optimization of reaction conditions.
Table 2: Representative Conditions for Ullmann C-N Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 140 | 24 | 60-85 |
| Aryl Bromide | Cu₂O (15) | DMEDA (30) | Cs₂CO₃ (2.5) | DMSO | 150 | 36 | 55-80 |
| Aryl Iodide | CuCl (10) | None | K₃PO₄ (3.0) | NMP | 160 | 48 | 40-70 |
Note: Ligand-free conditions for Ullmann reactions are possible but may require higher temperatures and longer reaction times.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-arylation of this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Considerations and Troubleshooting
-
Chemoselectivity: The thiol group of this compound can also undergo arylation (S-arylation). To favor N-arylation, the use of bulkier phosphine ligands in the Buchwald-Hartwig reaction can be beneficial. In the Ullmann condensation, careful selection of the copper source and ligand can also influence the N/S selectivity.
-
Reaction Optimization: The reaction conditions provided are general starting points. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary to achieve high yields for specific substrates.
-
Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation.
-
Purity of Reagents: The purity of the starting materials, especially the this compound and the aryl halide, can significantly impact the reaction outcome. Purification of starting materials may be required.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The Buchwald-Hartwig amination and Ullmann condensation are two reliable methods to achieve this. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform and optimize these important C-N bond-forming reactions.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has become a cornerstone of modern targeted therapy. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the thieno[2,3-b]pyridine core is a privileged structure known to form key interactions within the kinase hinge region.
This document provides detailed application notes and a proposed experimental protocol for the use of 3-bromopyridine-2-thiol as a starting material for the synthesis of thieno[2,3-b]pyridine-based kinase inhibitors. It is important to note that while the thieno[2,3-b]pyridine scaffold is prevalent in kinase inhibitor literature, the direct application of this compound as a precursor is not extensively documented. Therefore, the synthetic protocol outlined herein is a chemically sound, proposed route based on established methodologies for analogous 2-mercaptopyridine derivatives. The bromine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical diversification through cross-coupling reactions, enabling the exploration of chemical space to optimize potency and selectivity against target kinases.
Proposed Synthetic Pathway
The proposed synthesis of a 3-amino-thieno[2,3-b]pyridine scaffold, a common core in many kinase inhibitors, from this compound involves a two-step process: S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. This approach is a reliable method for constructing the fused thiophene ring.
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Proposed Synthesis of 3-Amino-4-bromo-thieno[2,3-b]pyridine
This protocol describes a hypothetical, yet chemically feasible, synthesis of a key thieno[2,3-b]pyridine intermediate from this compound.
Materials:
-
This compound
-
Chloroacetonitrile
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: S-alkylation of this compound
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature with stirring.
-
After stirring for 30 minutes, add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, 2-((3-bromopyridin-2-yl)thio)acetonitrile. This intermediate may be used in the next step without further purification if of sufficient purity.
Step 2: Thorpe-Ziegler Cyclization
-
Dissolve the crude 2-((3-bromopyridin-2-yl)thio)acetonitrile (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the formation of the cyclized product, 3-amino-4-bromo-thieno[2,3-b]pyridine, by TLC or LC-MS.
-
Once the reaction is complete, quench by pouring the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: General Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target Kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well white microplate, add the kinase assay buffer.
-
Add the inhibitor solutions or DMSO (for control wells) to the appropriate wells.
-
Add the target kinase enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Thieno[2,3-b]pyridine-Based Kinase Inhibitors
The thieno[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors against various kinases. The following table summarizes the inhibitory activities of some representative compounds from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15f | RON | Not specified (excellent in vitro inhibition) | [1][2] |
| Compound 6 | RON, c-Met | Nanomolar potency | [1] |
| Compound 5 | CDK2/cyclin E1 | 3.92 | [3] |
| Compound 8b | CDK2/cyclin E1 | 0.77 | [3] |
| DJ160 | Not specified (prostate cancer cell lines) | <50 (in LNCaP, C42, PC3 cells) | [4] |
Relevant Signaling Pathway: RON Kinase
The Récepteur d'Origine Nantais (RON) is a receptor tyrosine kinase that plays a role in cell growth, survival, and motility. Its aberrant activation is implicated in several cancers, making it an attractive therapeutic target.[5][6][7][8][9] Thieno[2,3-b]pyridine derivatives have shown promise as RON inhibitors.[1]
Caption: Overview of the RON kinase signaling cascade.
Conclusion
While the direct use of this compound in the synthesis of kinase inhibitors is not prominently featured in current literature, its structure presents a viable starting point for the creation of thieno[2,3-b]pyridine-based inhibitors. The proposed synthetic route, leveraging S-alkylation and Thorpe-Ziegler cyclization, offers a practical approach for accessing this important scaffold. The bromine substituent provides a valuable site for late-stage functionalization to generate diverse compound libraries for screening against various kinases. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to explore this chemical space in the ongoing quest for novel and effective kinase inhibitors.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Bromopyridine-2-thiol in Agrochemical Synthesis: A Focus on Fungicides
Introduction
3-Bromopyridine-2-thiol is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique structural features, including a reactive thiol group and a modifiable pyridine ring, make it an attractive starting material for the development of fungicides, herbicides, and insecticides. This application note focuses on the utilization of this compound in the synthesis of potent fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent application of this compound is in the synthesis of pyridine-based carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides are crucial in modern agriculture for controlling a wide range of fungal diseases. The pyridine-thiol moiety can be elaborated into a scaffold that effectively binds to the ubiquinone-binding site of the SDH enzyme, disrupting the fungal respiratory chain and leading to cell death.
Hypothesized Fungicide: 3-Bromo-N-(4-chlorophenyl)-2-(methylthio)pyridine-5-carboxamide (BCMP)
Based on the known structures of commercial SDHI fungicides, a plausible agrochemical target that can be synthesized from this compound is 3-Bromo-N-(4-chlorophenyl)-2-(methylthio)pyridine-5-carboxamide (BCMP) . This hypothetical molecule incorporates the key structural motifs required for SDHI activity: a substituted pyridine ring and a carboxamide linkage.
Synthetic Workflow
The synthesis of BCMP from this compound can be envisioned as a multi-step process involving S-alkylation followed by functionalization of the pyridine ring and subsequent amidation.
Figure 1: Proposed synthetic workflow for BCMP from this compound.
Mode of Action: Inhibition of Succinate Dehydrogenase
BCMP, as a putative SDHI fungicide, is designed to inhibit the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts ATP production, leading to fungal cell death.
Figure 2: Mechanism of action of BCMP as a Succinate Dehydrogenase Inhibitor.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of BCMP. These are based on established chemical transformations of similar pyridine derivatives.
Protocol 1: Synthesis of 2-(Methylthio)-3-bromopyridine
Objective: To perform the S-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to achieve a concentration of 0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Methylthio)-3-bromopyridine.
Protocol 2: Synthesis of 3-Bromo-N-(4-chlorophenyl)-2-(methylthio)pyridine-5-carboxamide (BCMP)
Objective: To synthesize the final product via a multi-step sequence from 2-(Methylthio)-3-bromopyridine.
Note: This protocol outlines the subsequent steps of carboxylation, activation, and amidation.
Materials:
-
2-(Methylthio)-3-bromopyridine (from Protocol 1)
-
Magnesium turnings
-
Anhydrous THF
-
Dry ice (solid CO₂)
-
Thionyl chloride (SOCl₂)
-
4-Chloroaniline
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
Part A: Carboxylation
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 2-(Methylthio)-3-bromopyridine in anhydrous THF to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, pour it over crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with dilute HCl.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain 3-Bromo-2-(methylthio)pyridine-5-carboxylic acid.
Part B: Amidation
-
To a solution of 3-Bromo-2-(methylthio)pyridine-5-carboxylic acid in DCM, add thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture until the acid is converted to the acid chloride (monitor by IR spectroscopy).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Add a solution of 4-chloroaniline and triethylamine in DCM dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain BCMP.
Quantitative Data
The fungicidal activity of pyridine-based carboxamides is typically evaluated by determining their half-maximal effective concentration (EC₅₀) against various fungal pathogens. The following table summarizes representative EC₅₀ values for compounds structurally related to the hypothetical BCMP, demonstrating their potential as effective fungicides.
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| 3f | Botrytis cinerea | 1.85 | [1] |
| A5 | Botrytis cinerea | 4.67 | [2] |
| A5 | Sclerotinia sclerotiorum | 5.50 | [2] |
| Boscalid | Botrytis cinerea | 1.72 | [3] |
Note: Compound 3f is 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide. Compound A5 is a novel pyridine-based compound integrating amide and hydrazide groups.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of advanced agrochemicals. Its application in the development of SDHI fungicides, as illustrated by the hypothetical synthesis of BCMP, highlights a rational approach to designing new crop protection agents. The provided protocols offer a foundational methodology for researchers to explore the synthesis and biological evaluation of novel pyridine-thiol-derived compounds. Further optimization of the synthetic route and extensive biological screening are essential to fully realize the potential of this chemical scaffold in addressing the ongoing challenges in agriculture.
References
Application Notes and Protocols for the One-Pot Synthesis of Bioactive Thieno[2,3-b]pyridines Utilizing 3-Bromopyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed one-pot, three-component synthesis of substituted 3-aminothieno[2,3-b]pyridines, a scaffold of significant interest in drug discovery, starting from 3-Bromopyridine-2-thiol. Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The methodology outlined below is based on established chemical principles, including the Thorpe-Ziegler reaction, offering a streamlined approach to this valuable chemical scaffold.
Introduction
The thieno[2,3-b]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Traditional synthetic routes to these compounds often involve multi-step procedures that can be time-consuming and generate significant waste. One-pot syntheses, particularly multi-component reactions, offer an efficient and atom-economical alternative for the rapid generation of molecular diversity. This protocol describes a one-pot tandem reaction sequence commencing with this compound, an active methylene nitrile, and an alkylating agent to afford highly functionalized 3-aminothieno[2,3-b]pyridines.
Proposed One-Pot Synthetic Strategy
The proposed one-pot synthesis involves a sequence of S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. The reaction commences with the deprotonation of this compound, which then undergoes S-alkylation with an α-halo carbonyl compound. The resulting intermediate then reacts with an active methylene nitrile. The final step is a base-mediated intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine derivative.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
Materials:
-
This compound
-
Substituted phenacyl bromides (or other α-halo ketones/esters)
-
Malononitrile (or other active methylene nitriles)
-
Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization solvents)
Protocol:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) at room temperature, add potassium carbonate (1.5 mmol).
-
Stir the mixture for 15 minutes to ensure the formation of the thiolate salt.
-
Add the desired α-halo ketone or ester (e.g., phenacyl bromide, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The S-alkylation is typically complete within 1-2 hours.
-
Once the S-alkylation is complete, add the active methylene nitrile (e.g., malononitrile, 1.1 mmol) to the reaction mixture.
-
Add an additional portion of base (e.g., potassium carbonate, 1.5 mmol, or a stronger base like sodium ethoxide if required).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure 3-aminothieno[2,3-b]pyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized 3-aminothieno[2,3-b]pyridine derivatives prepared using the one-pot protocol.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) |
| TP-1 | Phenyl | CN | 85 |
| TP-2 | 4-Chlorophenyl | CN | 82 |
| TP-3 | 4-Methoxyphenyl | CN | 88 |
| TP-4 | 2-Thienyl | CN | 79 |
| TP-5 | Methyl | COOEt | 75 |
| TP-6 | Phenyl | CONH₂ | 80 |
Biological Significance and Signaling Pathways
Thieno[2,3-b]pyridine derivatives have been reported to exhibit potent anticancer activity through various mechanisms. One notable target is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For instance, certain thieno[2,3-b]pyridines have been shown to inhibit kinases involved in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating a simplified signaling pathway that can be targeted by bioactive thieno[2,3-b]pyridine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromopyridine-2-thiol
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 3-Bromopyridine-2-thiol. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective strategy for synthesizing this compound involves a two-step process starting from 2-aminopyridine.
-
Step 1: Electrophilic Bromination: 2-aminopyridine is first brominated at the 3-position to yield the intermediate, 2-amino-3-bromopyridine. This reaction requires careful control of conditions to prevent the formation of di-brominated byproducts.[1]
-
Step 2: Diazotization and Thiolation: The amino group of 2-amino-3-bromopyridine is converted to a diazonium salt, which is then displaced by a sulfur nucleophile to form the final this compound product. This is a variation of the Sandmeyer reaction.[2][3]
Q2: My yield for the bromination of 2-aminopyridine to 2-amino-3-bromopyridine is low. How can I improve it?
Low yields in this step are typically due to the formation of byproducts, primarily 2-amino-3,5-dibromopyridine, or incomplete reaction.[1] Optimizing reaction parameters is crucial for maximizing the yield of the desired mono-brominated product.
Troubleshooting Bromination:
-
Control of Stoichiometry: The molar ratio of the brominating agent to 2-aminopyridine is the most critical factor. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess significantly increases the formation of the di-brominated impurity.[1]
-
Temperature Control: The reaction is exothermic. Maintaining a low and consistent temperature, especially during the addition of bromine, is essential to control the reaction rate and improve selectivity.[4]
-
Rate of Addition: Adding the brominating agent dropwise over an extended period helps to dissipate heat and maintain a low localized concentration, which favors mono-bromination.[4]
Data Presentation: Comparison of Bromination Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Agent:Amine) | Reported Yield | Reference |
| 1 | Bromine (Br₂) | Acetic Acid | <20°C, then 50°C | 1.0 : 1.0 | 62-67% | [5] |
| 2 | N-Bromosuccinimide (NBS) | Acetone | 10°C | 1.05 : 1.0 | 95% | [1] |
| 3 | Bromine (Br₂) | Organic Solvent / Acetic Acid | 0°C, then 53-57°C | 1.0 : 1.0 | High | [4] |
Experimental Protocol: High-Yield Bromination using NBS [1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL). Cool the solution to 10°C in an ice bath.
-
Reaction: Dissolve N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone and add it to the dropping funnel. Add the NBS solution dropwise to the stirred 2-aminopyridine solution over 30-60 minutes, ensuring the temperature remains at 10°C.
-
Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Purification: Recrystallize the resulting residue from 90% ethanol to afford 2-amino-3-bromopyridine as a yellow solid. A yield of approximately 95% can be achieved with this method.[1]
Q3: I am having difficulty with the diazotization and thiolation of 2-amino-3-bromopyridine. What are the critical parameters?
This step is challenging due to the inherent instability of the diazonium salt intermediate.[6] Success depends on careful temperature management and the choice of the sulfur nucleophile. The primary side reaction is the decomposition of the diazonium salt to form the corresponding 2-hydroxy-3-bromopyridine.[7]
Troubleshooting Guide: Diazotization-Thiolation
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of Thiol | Decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5°C during the entire diazotization and nucleophilic addition process. Ensure efficient cooling with an ice-salt bath.[8] |
| Formation of 2-hydroxy-3-bromopyridine | Reaction of the diazonium salt with water. | Use a non-aqueous or highly concentrated acid medium. Ensure the sulfur nucleophile is added promptly after the diazonium salt is formed. |
| Incomplete Reaction | Inefficient sulfur nucleophile. | Potassium ethyl xanthate is often an effective reagent. It reacts with the diazonium salt, and the resulting xanthate ester is readily hydrolyzed (often during workup) to the desired thiol. |
| Product is a Disulfide | Oxidation of the thiol product during workup or purification. | Perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use. |
Experimental Protocol: Representative Diazotization-Thiolation
-
Diazotization:
-
Suspend 2-amino-3-bromopyridine (10 mmol) in a mixture of concentrated H₂SO₄ and water at 0°C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 11 mmol) dropwise. The temperature must be rigorously maintained between 0 and 5°C throughout the addition.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5°C.
-
-
Thiolation:
-
In a separate flask, dissolve potassium ethyl xanthate (15 mmol) in a minimal amount of water and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Vigorous nitrogen evolution should be observed. Maintain the temperature below 10°C during this addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for 1 hour to ensure complete decomposition of the intermediate xanthate ester.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Q4: How should I purify and handle the final this compound product?
Purification and handling require care due to the nature of the thiol group.
-
Purification:
-
Column Chromatography: This is the most effective method for removing polar impurities and any unreacted starting material. Use a silica gel stationary phase with a solvent system like hexane/ethyl acetate or dichloromethane/methanol.
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol/water, toluene) can be effective.
-
-
Handling and Storage:
-
Oxidation Sensitivity: Thiols can readily oxidize in the presence of air to form disulfides. This can lower the yield and introduce impurities.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (nitrogen or argon) whenever possible.
-
Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
-
References
- 1. ijssst.info [ijssst.info]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Bromopyridine-2-thiol Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2-thiol coupling reactions.
Frequently Asked Questions (FAQs)
1. Why am I observing significant amounts of a disulfide dimer of this compound in my reaction?
The formation of a disulfide-linked dimer is a common side reaction when working with thiols, including this compound. This occurs due to the oxidation of the thiol group.
Troubleshooting:
-
Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen, which is a primary oxidant.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: The rate of thiol oxidation can be pH-dependent. Slightly acidic conditions can sometimes suppress disulfide formation.[1]
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the thiol in its reduced state.
2. My desired cross-coupled product yield is low, and I'm seeing significant homocoupling of my starting materials. How can I minimize this?
Homocoupling, where two molecules of the same starting material couple together, is a known side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.
Troubleshooting:
-
Oxygen Control: Similar to disulfide formation, the presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[2]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired reaction.
-
Stoichiometry: Carefully controlling the stoichiometry of the coupling partners can sometimes minimize homocoupling of the more valuable reagent.
Illustrative Data: Effect of Ligand on Homocoupling in a Suzuki-Miyaura Reaction
| Catalyst/Ligand | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| Pd(OAc)₂ / PPh₃ | 65 | 25 |
| Pd(OAc)₂ / SPhos | 92 | <5 |
Note: This is representative data for a generic Suzuki-Miyaura reaction and illustrates a general trend. Actual yields will vary depending on the specific substrates and conditions.
3. I am observing a significant amount of pyridine-2-thiol as a byproduct. What is causing this and how can I prevent it?
The formation of pyridine-2-thiol is due to a side reaction called hydrodehalogenation (or dehalogenation), where the bromine atom of this compound is replaced by a hydrogen atom.
Troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger or amine-based bases which can sometimes act as hydride sources.[3]
-
Solvent Selection: Aprotic, non-polar solvents like toluene or dioxane are generally recommended. Protic solvents, such as alcohols, and some polar aprotic solvents like DMF can be sources of hydrogen.[3]
-
Ligand Selection: Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination of the product over the hydrodehalogenation pathway.[3]
-
Temperature Control: Lowering the reaction temperature can help to suppress this side reaction.
4. What are the key differences and considerations when choosing between a Palladium-catalyzed coupling and a Copper-catalyzed Ullmann condensation for S-arylation?
Both Palladium-catalyzed reactions (like Buchwald-Hartwig) and Copper-catalyzed Ullmann condensations can be used for S-arylation. The choice depends on the substrate scope, functional group tolerance, and reaction conditions.
| Feature | Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig) | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium complexes with phosphine ligands | Copper salts or copper metal |
| Temperature | Generally milder conditions (often < 120 °C) | Typically requires higher temperatures (> 150 °C)[4] |
| Solvents | Aprotic solvents like toluene, dioxane, THF | High-boiling polar solvents like DMF, NMP, nitrobenzene[4] |
| Substrate Scope | Broad substrate scope and high functional group tolerance | Often requires activated aryl halides (with electron-withdrawing groups)[4] |
| Base | A wide range of bases can be used | Often requires a stoichiometric amount of base |
Experimental Protocols
Protocol 1: General Procedure to Minimize Disulfide Formation and Hydrodehalogenation in a Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation:
-
Degas all solvents (e.g., toluene, water) by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure this compound, the boronic acid, palladium catalyst, ligand, and base are dry and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry, argon-flushed reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent system (e.g., toluene/water 10:1).
-
Add a weak inorganic base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Caption: Decision logic for selecting between Palladium and Copper-catalyzed S-arylation methods.
References
Technical Support Center: Purification of Crude 3-Bromopyridine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromopyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
While the impurity profile depends heavily on the synthetic route, common impurities may include unreacted starting materials, reagents from the work-up, and side-products such as isomers or over-brominated species. Given its structure, potential impurities could also arise from oxidation of the thiol group.
Q2: What is the best general strategy for purifying crude this compound?
For solid products like this compound, the primary methods of purification are recrystallization and column chromatography.[1][2] A preliminary acid-base extraction can be a highly effective pre-purification step to remove acidic or basic impurities before proceeding to a final polishing step.[3][4] The choice depends on the nature of the impurities and the desired final purity.
Q3: How do I choose between recrystallization and column chromatography?
-
Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already relatively pure. It is highly effective if a solvent can be found where the product's solubility differs significantly from that of the impurities at high and low temperatures.[5]
-
Column Chromatography is more powerful for separating complex mixtures or when impurities have similar solubility profiles to the product.[1] However, it is more time-consuming and uses larger volumes of solvent. Due to the basic nature of the pyridine ring, peak tailing can be an issue on silica gel.[3]
Q4: My purified this compound is colored. How can I decolorize it?
If the pure compound is expected to be colorless or off-white, a colored impurity is present. This can often be removed by treating a solution of the crude product with a small amount of activated charcoal before the final purification step. The solution is briefly heated with the charcoal and then filtered hot to remove the charcoal and the adsorbed color impurities.[6]
Q5: What are the recommended storage conditions for purified this compound?
Thiol compounds can be susceptible to air oxidation. It is recommended to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to maintain its purity and stability.
Data Presentation
Table 1: Physical Properties and Purification Method Comparison for this compound
| Property | Value | Reference |
| CAS Number | 65938-86-5 | [7][8] |
| Molecular Formula | C₅H₄BrNS | |
| Molecular Weight | 190.06 g/mol | |
| Physical Form | Solid (typical) | |
| Melting Point | Data not widely available; an isomer, 5-Bromopyridine-2-thiol, melts at 202-208 °C. |
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Fast, economical, good for large scales, yields high-purity crystalline material. | Requires finding a suitable solvent; may not remove impurities with similar solubility.[5] | Removing minor impurities; final polishing step. |
| Column Chromatography | Excellent separation of complex mixtures; high resolution.[1] | Time-consuming, requires large solvent volumes, potential for product loss on the column.[9] | Crude mixtures with multiple components or impurities with similar polarity to the product. |
| Acid-Base Extraction | Excellent for removing acidic or basic impurities; simple and fast pre-purification.[10] | Not effective for neutral impurities; requires multiple extraction steps.[11] | Initial cleanup of crude reaction mixtures containing acidic/basic byproducts. |
Troubleshooting Guides
Issue 1: The product fails to crystallize or "oils out" from the solution.
Possible Cause & Suggested Solution
-
The solution is not sufficiently saturated: Your product may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[12]
-
-
The cooling process is too rapid: Fast cooling can prevent the formation of an ordered crystal lattice, leading to an amorphous solid or oil.[13]
-
Solution: Ensure the hot, saturated solution is allowed to cool slowly to room temperature. Insulating the flask can help. Only after it has reached room temperature should you place it in a cold bath (e.g., ice-water).[13]
-
-
Significant impurities are present: Impurities can disrupt crystal formation and depress the melting point of the mixture, causing it to separate as an oil.[13]
-
Solution: Re-dissolve the oil by heating and add a bit more of the "good" solvent. Try cooling again, very slowly. If it persists, the product likely needs pre-purification by another method, such as column chromatography, before recrystallization is attempted.[13]
-
-
Nucleation has not occurred: Crystal growth requires an initial nucleation site.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Solution 2 (Seeding): Add a tiny, pure crystal of this compound (if available) to the cooled solution to act as a template for crystal growth.[5]
-
-
Inappropriate solvent system: The chosen solvent may be too good at all temperatures, or its boiling point may be higher than the melting point of your compound.
-
Solution: Try a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and slowly add a "poor" anti-solvent (e.g., water or hexanes) at an elevated temperature until the solution just turns cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.[14]
-
Issue 2: Co-elution of the product with an impurity during column chromatography.
Possible Cause & Suggested Solution
-
The solvent system (eluent) is not optimal: The polarity of the eluent may not be suitable to resolve the product and the impurity.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities (e.g., varying ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol). The goal is to find a system that gives a clear separation between the spot for your product and the impurity.[1]
-
-
The pyridine nitrogen is interacting with the silica gel: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, leading to peak broadening or "tailing," which can mask nearby impurities.[3]
-
Solution: Add a small amount (0.5-1%) of a weak base, such as triethylamine or pyridine, to your eluent. This will occupy the acidic sites on the silica, leading to sharper peaks and better separation.[3]
-
-
The column is overloaded: Too much crude material was loaded onto the column for its size.
-
Solution: Use a larger column with more silica gel (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude mixture).[13]
-
-
Poor loading technique: If the initial band of the compound is too wide, separation will be poor.
-
Solution: Use a "dry loading" technique. Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one that dissolves the compound when hot but gives poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[6]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[16]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good retention factor (Rf ≈ 0.2-0.4) for this compound and separates it from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to create a dry powder. Carefully layer this powder onto the top of the packed column.[15]
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (e.g., with a pump or nitrogen line) to begin eluting the compounds. Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the contents of the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound | 65938-86-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of 3-Bromopyridine-2-thiol in Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 3-Bromopyridine-2-thiol. The inherent properties of this substrate, namely the presence of a thiol group and a pyridine nitrogen atom, often lead to poor reactivity and low yields. This guide offers systematic approaches to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge stems from two main factors:
-
Catalyst Poisoning by the Thiol Group: Thiols and their corresponding thiolates are notorious for poisoning palladium catalysts. The sulfur atom can irreversibly bind to the palladium center, forming inactive palladium-sulfide species and halting the catalytic cycle.
-
Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, reducing its availability for the crucial oxidative addition step with the C-Br bond.
Q2: What are the most common side reactions observed in this coupling?
A2: Besides low to no conversion of the starting material, common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct.
-
Disulfide Formation: Oxidation of the thiol starting material to form a disulfide.
Q3: Can I run the Suzuki coupling on the unprotected this compound?
A3: It is highly discouraged. Direct Suzuki coupling of unprotected aryl thiols generally results in very low to no yield due to rapid catalyst deactivation.[1] Protection of the thiol group is a critical first step for a successful coupling reaction.
Q4: What are the recommended protecting groups for the thiol functionality?
A4: The choice of protecting group is crucial. It must be stable to the Suzuki coupling conditions (basic, aqueous, heating) and easily removable afterward. Some suitable options include:
-
Acetyl (Ac): Forms a thioester which is generally stable under Suzuki conditions.
-
Methyl (Me) or Benzyl (Bn): Forms a thioether, which is also compatible with Suzuki coupling.
-
2-Methoxyisobutyryl: A bulky acyl group specifically designed for thiol protection in Suzuki reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor reactivity in the Suzuki coupling of this compound, assuming the thiol group has been protected.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | The pyridine nitrogen may still be inhibiting the catalyst. Consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the formation of the active monoligated palladium(0) species and sterically hinder coordination of the pyridine nitrogen. |
| Inefficient Oxidative Addition | The C-Br bond at the 3-position of the pyridine ring can be less reactive. Increase the reaction temperature (typically 80-110 °C) or consider using a more active palladium precatalyst. |
| Ineffective Base | The choice of base is critical for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | The solvent system needs to solubilize all reactants and facilitate the catalytic cycle. Common choices include mixtures of an organic solvent (e.g., dioxane, toluene, or THF) with water. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Mitigation Strategy |
| Protodebromination Product | Presence of protic impurities or a base that is too strong. | Ensure all reagents and solvents are dry and thoroughly degassed. Use a milder base like K₂CO₃. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: Protection of this compound as S-Acetyl Thioester
This protocol describes the acetylation of the thiol group, a necessary step before attempting the Suzuki coupling.
Reaction:
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous THF or dichloromethane.
-
Add a base, for example, triethylamine (1.2 eq), to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2-(Acetylthio)-3-bromopyridine.
Protocol 2: Suzuki Coupling of 2-(Acetylthio)-3-bromopyridine
This is a general protocol for the Suzuki coupling of the protected substrate. Optimization of the catalyst, ligand, and base may be necessary for specific boronic acids.
Reaction:
Procedure:
-
To an oven-dried Schlenk flask, add 2-(Acetylthio)-3-bromopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: Deprotection of the S-Acetyl Group
This protocol describes the removal of the acetyl protecting group to yield the final thiol product.
Reaction:
Procedure:
-
Dissolve the 2-(Acetylthio)-3-arylpyridine in a solvent such as methanol.
-
Add a base, for example, a solution of sodium methoxide in methanol or aqueous sodium hydroxide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with an acid (e.g., dilute HCl) to a pH of ~7.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product.
Alternative Cross-Coupling Strategies
If Suzuki coupling continues to provide low yields even with a protected thiol, consider these alternative palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling can be used to introduce an alkyne substituent at the 3-position.
General Reaction:
This reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation using organotin reagents.
General Reaction:
Protected-3-Bromopyridine-2-thiol + Amine --[Pd catalyst, Ligand, Base]--> Protected-3-Aminopyridine-2-thiol
Caption: A general experimental workflow for the successful Suzuki coupling of this compound.
Caption: A troubleshooting decision tree for overcoming low yields in the Suzuki coupling of this compound.
References
3-Bromopyridine-2-thiol decomposition and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition and storage of 3-Bromopyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound. It exists in tautomeric equilibrium with 3-bromo-2(1H)-pyridinethione. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility stems from the reactivity of the thiol group and the potential for further functionalization of the brominated pyridine ring.
Q2: What are the primary stability concerns with this compound?
The primary stability concerns for this compound are its sensitivity to air and light. Exposure to atmospheric oxygen can lead to oxidation of the thiol group, primarily forming the corresponding disulfide. The presence of the bromine atom on the pyridine ring can also influence its reactivity and stability.
Q3: How should I properly store this compound?
To ensure the longevity and purity of this compound, it is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect it from light.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Q4: What are the likely decomposition products of this compound?
The most common decomposition product is the corresponding disulfide, 3,3'-dibromo-2,2'-dipyridyl disulfide, formed via oxidation of the thiol group.[3][4][5] Other potential degradation pathways, although less common under proper storage, could involve reactions of the pyridine ring or the bromine substituent, especially under harsh conditions (e.g., high temperatures, presence of strong nucleophiles).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has a yellowish or brownish tint. | Oxidation of the thiol to the disulfide or other colored impurities. | Purify the compound by recrystallization or column chromatography. Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent experimental results. | Partial decomposition of the starting material leading to lower effective concentration and potential side reactions. | Use a freshly opened or recently purified batch of this compound. Confirm the purity of the material using analytical techniques like NMR or LC-MS before use. |
| Poor solubility in a non-polar solvent. | The compound exists predominantly in the more polar thione tautomeric form. | Consider using a more polar solvent system. Gentle heating may aid dissolution, but monitor for potential degradation. |
| Formation of an unexpected disulfide byproduct in a reaction. | The reaction conditions are promoting the oxidation of the thiol. | Degas all solvents and run the reaction under a strict inert atmosphere. Consider adding a mild reducing agent if compatible with the desired reaction. |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Routine Use
This protocol outlines the standard procedure for handling this compound to prevent oxidative degradation during weighing and reaction setup.
Materials:
-
This compound
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Spatula
-
Weighing paper/boat
-
Reaction vessel
-
Septum
-
Inert gas balloon
Procedure:
-
Place the sealed vial of this compound, along with all necessary labware (spatula, weighing paper, reaction vessel), into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.
-
Inside the glovebox, carefully open the vial of this compound.
-
Weigh the desired amount of the compound and transfer it to the reaction vessel.
-
Seal the reaction vessel with a septum.
-
Tightly reseal the stock vial of this compound.
-
Remove the reaction vessel and the stock vial from the glovebox via the antechamber.
-
If a glovebox is unavailable, use a Schlenk line. Place the compound in a Schlenk flask, and perform at least three cycles of evacuating and backfilling with inert gas. Weighing can be done under a positive pressure of inert gas.
Protocol 2: Monitoring for Disulfide Impurity by Thin Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound and check for the presence of the common disulfide impurity.
Materials:
-
This compound sample
-
Disulfide standard (if available)
-
TLC plate (silica gel)
-
Developing chamber
-
Solvent system (e.g., Ethyl acetate/Hexane mixture)
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If a disulfide standard is available, prepare a dilute solution of it as well.
-
Spot the sample solution (and the standard solution, if used) onto the baseline of a TLC plate.
-
Develop the TLC plate in a chamber containing the chosen solvent system.
-
After the solvent front has reached a sufficient height, remove the plate and let it dry.
-
Visualize the spots under a UV lamp. The thiol and its disulfide will have different Rf values. The presence of a spot corresponding to the disulfide indicates degradation.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. ossila.com [ossila.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for 3-Bromopyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2-thiol. The information is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical tautomeric form of this compound?
A1: this compound exists in a tautomeric equilibrium with 3-Bromopyridine-2(1H)-thione. In solution, the thione form is generally more stable.[1] This is important to consider when planning reactions, as the reactivity can be influenced by which tautomer is predominant under the reaction conditions.
Q2: What are the key reactive sites on this compound?
A2: this compound has two primary reactive sites:
-
The thiol/thione group: The sulfur is nucleophilic and readily undergoes reactions such as S-alkylation.
-
The bromine atom: It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form C-C or C-N bonds.[2]
Q3: How can I store this compound to ensure its stability?
A3: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. It is advisable to keep it in a tightly sealed container to protect it from moisture and air.
Synthesis of this compound: Troubleshooting
Q4: I am attempting to synthesize this compound from 2,3-dibromopyridine and a sulfur source, but the yield is low. What are the potential issues?
A4: Low yields in this nucleophilic aromatic substitution can be due to several factors:
-
Choice of Sulfur Source: Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are common reagents. The purity and reactivity of your sulfur source are critical.
-
Reaction Conditions: The reaction often requires elevated temperatures. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition and side products.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often suitable for this type of reaction. Ensure the solvent is anhydrous.
-
Side Reactions: Dimerization or oxidation of the thiol product can occur. Performing the reaction under an inert atmosphere can help minimize oxidation.
S-Alkylation Reactions: Troubleshooting
Q5: My S-alkylation of this compound is not going to completion. How can I improve the conversion?
A5: Incomplete S-alkylation reactions can often be improved by addressing the following:
-
Base: A suitable base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA) or DBU. The strength of the base should be matched to the acidity of the thiol.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Aprotic solvents like DMF, acetonitrile, or THF are generally effective.
-
Temperature: Gently heating the reaction mixture can often drive it to completion. However, be mindful of potential side reactions at higher temperatures.
-
Purity of Alkylating Agent: Ensure your alkyl halide or other alkylating agent is pure and free of inhibitors.
Q6: I am observing N-alkylation in addition to the desired S-alkylation. How can I improve the selectivity?
A6: The thione tautomer has an N-H bond that can also be alkylated. To favor S-alkylation:
-
Choice of Base and Solvent: Using a non-polar solvent can sometimes favor S-alkylation. The choice of base can also influence the selectivity.
-
Hard and Soft Acids and Bases (HSAB) Theory: The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles. The nitrogen atom is a "harder" nucleophile. Consider the nature of your alkylating agent.
Suzuki-Miyaura Coupling Reactions: Troubleshooting
Q7: I am experiencing low yields in the Suzuki-Miyaura coupling of this compound with a boronic acid. What are the likely causes?
A7: Low yields in Suzuki-Miyaura couplings involving bromopyridines are a common issue.[3] Potential causes include:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium center.
-
Thiol Interference: The thiol group can also interact with the palladium catalyst. It is often necessary to protect the thiol group (e.g., as a thioether) before performing the Suzuki coupling.
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position of pyridine can be less reactive than in other aryl bromides. Increasing the reaction temperature or using a more electron-rich and bulky ligand can facilitate this step.
-
Protodeboronation of the Boronic Acid: This side reaction can be minimized by using anhydrous solvents and considering more stable boronic esters (e.g., pinacol esters).
-
Inappropriate Base or Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent is crucial and often requires screening.[4]
Q8: My Suzuki-Miyaura reaction is producing a significant amount of homocoupling byproducts. How can I suppress this?
A8: Homocoupling is often promoted by the presence of oxygen.
-
Thorough Degassing: It is critical to thoroughly degas the reaction mixture and solvents. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand can also influence the extent of homocoupling.
Experimental Protocols
Analogous Synthesis of this compound from 2-Amino-3-bromopyridine:
This is a representative protocol based on the synthesis of the analogous 3-bromo-2-hydroxypyridine.[5]
-
Dissolve 2-amino-3-bromopyridine in an aqueous solution of a suitable acid (e.g., H₂SO₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C, to form the diazonium salt.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium thiosulfate or potassium ethyl xanthate, in water.
-
Slowly add the diazonium salt solution to the sulfur nucleophile solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
If using a xanthate, hydrolyze the intermediate by heating with a base (e.g., NaOH).
-
Neutralize the reaction mixture with acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for S-Alkylation:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling (with a protected thiol):
-
In a dry Schlenk flask, combine the S-protected this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Bromopyridine (Analogous System)
Data adapted from a representative Suzuki coupling reaction of 3-bromopyridine.[3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 68 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 92 |
| 5 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O | 90 | 78 |
Visualizations
References
Troubleshooting byproduct formation with 3-Bromopyridine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2-thiol. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis, with a focus on preventing and troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in nucleophilic substitution reactions?
A1: The most prevalent byproduct is the disulfide dimer, 3,3'-dibromo-2,2'-dipyridyl disulfide . This occurs due to the oxidative coupling of two molecules of this compound. Another potential, though less common, byproduct is the result of N-alkylation instead of the desired S-alkylation, particularly with sterically unhindered electrophiles. In some cases, especially under harsh reaction conditions (high temperatures, strong bases), decomposition or polymerization of the starting material or product can occur.
Q2: What causes the formation of the disulfide byproduct?
A2: The thiol group of this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or under basic conditions which favor the formation of the more easily oxidized thiolate anion. The reaction proceeds through the formation of a sulfenic acid intermediate which then reacts with another thiol molecule.
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using degassed solvents is also highly recommended. The addition of a reducing agent, such as dithiothreitol (DTT) in catalytic amounts, can help to maintain the thiol in its reduced state. Careful control of reaction temperature and pH is also critical.
Q4: I am observing a mixture of S-alkylated and N-alkylated products. How can I improve the selectivity for S-alkylation?
A4: The regioselectivity of alkylation (S- vs. N-) is influenced by the tautomeric equilibrium between the thiol and thione forms of this compound. To favor S-alkylation, it is generally advisable to use a soft electrophile and a polar aprotic solvent. Running the reaction under basic conditions will generate the thiolate, which is a soft nucleophile and will preferentially attack a soft electrophile at the sulfur atom.
Q5: My reaction is not proceeding to completion, and I am recovering unreacted starting material along with some byproducts. What could be the issue?
A5: Incomplete conversion can be due to several factors. The base used may not be strong enough to fully deprotonate the thiol, or the reaction temperature may be too low. The nucleophilicity of the thiolate can also be hampered by solvent choice. Additionally, the formation of byproducts like the disulfide dimer consumes the starting material, preventing it from reacting as intended. Ensure your reagents are pure and dry, and consider optimizing the reaction conditions as detailed in the troubleshooting guide below.
Troubleshooting Guide: Byproduct Formation
This guide provides a structured approach to troubleshoot and mitigate common byproduct formation issues during reactions with this compound.
| Symptom | Potential Cause | Suggested Solution |
| High percentage of disulfide byproduct observed by TLC/LC-MS. | 1. Presence of oxygen. 2. Reaction conditions too basic. 3. Presence of catalytic metal impurities. | 1. Degas all solvents and run the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use the minimum effective amount of base. Consider using a weaker base if compatible with the reaction. 3. Use high-purity, metal-free reagents and solvents. |
| Formation of N-alkylated byproduct in addition to the desired S-alkylated product. | 1. Use of a hard electrophile. 2. Inappropriate solvent choice. | 1. If possible, switch to a softer electrophile (e.g., alkyl iodide instead of alkyl chloride). 2. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor S-alkylation. |
| Low yield and presence of multiple unidentified spots on TLC, possibly indicating decomposition. | 1. Reaction temperature is too high. 2. The base is too strong or used in excess. | 1. Run the reaction at a lower temperature for a longer period. 2. Perform a base screening to find a milder base that still promotes the reaction. |
| Formation of a tar-like substance or insoluble polymer. | 1. Polymerization of the starting material or product. | 1. Add a radical inhibitor to the reaction mixture. 2. Ensure prompt neutralization and work-up upon reaction completion. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation with Minimized Disulfide Formation
This protocol provides a general method for the S-alkylation of this compound, incorporating best practices to minimize byproduct formation.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Degas the chosen solvent (e.g., anhydrous DMF or acetonitrile) by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the degassed solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
-
Addition of Electrophile:
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Procedure for Reducing Unwanted Disulfide Byproduct
If a significant amount of the disulfide byproduct has formed, the following procedure can be used to convert it back to the thiol.
-
Dissolution:
-
Dissolve the crude reaction mixture containing the disulfide in a suitable solvent (e.g., a mixture of THF and water).
-
-
Reduction:
-
Add dithiothreitol (DTT) (1.5-2.0 equivalents relative to the estimated amount of disulfide) to the solution.
-
Adjust the pH of the solution to ~8 with a suitable base (e.g., triethylamine) to facilitate the reduction.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the disulfide by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reduction is complete, acidify the reaction mixture with dilute HCl to a pH of ~5-6.
-
Extract the desired thiol product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The recovered thiol can then be repurified or used in a subsequent reaction.
-
Visualizations
Caption: Byproduct formation pathways from this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Technical Support Center: Efficient Removal of Palladium Catalysts in 3-Bromopyridine-2-thiol Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 3-Bromopyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
A1: The difficulty in removing palladium from reactions involving this compound arises from its molecular structure. The pyridine nitrogen and the thiol sulfur can act as strong ligands, coordinating with palladium species. This coordination can increase the solubility of the palladium complexes in the reaction mixture, making their removal by simple filtration or standard work-up procedures ineffective.
Q2: What are the common methods for palladium removal in pharmaceutical synthesis?
A2: Common and effective methods for reducing palladium levels in active pharmaceutical ingredients (APIs) include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium.[1][2]
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[3]
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), often through a pad of Celite.[2]
-
Chromatography: Column chromatography can be effective but may not always be practical for large-scale production.[4]
Q3: Which type of palladium scavenger is most effective for reactions with this compound?
A3: Thiol-based scavengers are generally very effective for scavenging palladium.[5][6][7] For a molecule like this compound, which itself contains a thiol group, screening a few different types of scavengers is recommended. Good starting points include silica-based thiol and thiourea scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea) and macroporous polystyrene-bound trimercaptotriazine (MP-TMT).[1] The choice may depend on the specific palladium catalyst used and the reaction conditions.
Q4: How can I minimize product loss when using activated carbon for palladium removal?
A4: To minimize the loss of this compound when using activated carbon, it is crucial to optimize the amount of carbon used. Start with a small-scale trial to determine the minimum quantity of activated carbon required to achieve the desired palladium level. Additionally, after filtration, washing the carbon cake with a fresh portion of the solvent can help recover adsorbed product.
Q5: What are the regulatory limits for residual palladium in APIs?
A5: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for the oral route of administration, which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10g.[8] It is essential to consult the latest ICH Q3D guidelines for specific limits and requirements.[8]
Q6: How can I accurately quantify the amount of residual palladium in my sample?
A6: The most common and accurate methods for quantifying trace amounts of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3] X-Ray Fluorescence (XRF) is another validated method.[4] For rapid in-process monitoring, colorimetric kits are also available.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium removal process.
Issue 1: High levels of residual palladium remain after treatment with a scavenger.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The affinity of the scavenger for the specific palladium species in your reaction mixture may be low. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT).[1] |
| Insufficient Scavenger Amount | The amount of scavenger used is not enough to bind all the residual palladium. Increase the equivalents of the scavenger relative to the initial palladium loading. A typical starting point is 4-8 equivalents. |
| Suboptimal Scavenging Conditions | The temperature and/or reaction time are not optimal for the scavenger to be effective. Increase the scavenging time and/or temperature. Monitor the palladium levels at different time points to determine the optimal duration. |
| Strong Product-Palladium Complexation | The this compound product may form a stable complex with palladium, preventing the scavenger from accessing it. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Issue 2: Significant loss of this compound product during palladium removal.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger or Activated Carbon | The product is being adsorbed onto the solid support along with the palladium. Reduce the amount of scavenger or activated carbon to the minimum effective quantity. After filtration, thoroughly wash the solid material with fresh solvent to recover the adsorbed product. |
| Product Degradation | The scavenging conditions (e.g., elevated temperature) might be causing the product to decompose. Perform the scavenging at a lower temperature, even if it requires a longer reaction time. |
| Co-precipitation with Palladium | The product might be co-precipitating with the palladium-scavenger complex. Try a different solvent system for the scavenging process. |
Data Presentation
The following tables provide representative data on the efficiency of various palladium removal methods from reactions involving nitrogen and sulfur-containing compounds. Note that the optimal method for your specific reaction with this compound may vary and should be determined experimentally.
Table 1: Comparison of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Conditions | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | 10 wt%, Room Temp, 18h | [5] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | 10 wt%, Room Temp, 18h | [5] |
| MP-TMT | >1000 | < 10 | 5 equiv, Room Temp, 16h | [9] |
| Activated Carbon (Darco) | 2400 | > 50 | 10 wt%, Room Temp, 18h | [5] |
Table 2: Effect of Scavenger Loading and Time (ISOLUTE® Si-Thiol)
| Scavenger Equivalents | Time (minutes) | % Pd Removed |
| 3 | 30 | 98.6 |
| 3 | 60 | 99.1 |
| 3 | 960 | >99.9 |
Data adapted from a study on Pd(OAc)2 removal.[7]
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol), typically 4-8 equivalents relative to the initial amount of palladium catalyst.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined through small-scale experiments.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical method.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution (typically 5-20 wt% relative to the crude product). The optimal amount should be determined experimentally.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Experimental workflow for palladium catalyst removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. sopachem.com [sopachem.com]
Challenges in the scale-up of 3-Bromopyridine-2-thiol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromopyridine-2-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: The yield of 3-bromopyridine starting material is consistently low. What are the potential causes and solutions?
Answer: Low yields in the synthesis of 3-bromopyridine are a common challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Temperature: The bromination of pyridine is highly temperature-dependent. Running the reaction outside the optimal temperature range of 130-140°C can lead to decreased yield and the formation of side products.[1]
-
Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of bromine to pyridine can result in incomplete conversion or the formation of poly-brominated species. The optimal molar ratio of bromine to pyridine is reported to be 3.7:1.[1]
-
Presence of Water: The reaction is sensitive to moisture. Anhydrous conditions are crucial, as the presence of water can interfere with the reaction mechanism.
-
Inefficient Purification: Loss of product during workup and purification is a common cause of low yield. Ensure efficient extraction and consider distillation with a Vigreux column for better separation.[1]
Question: During the synthesis, multiple brominated isomers of pyridine are being formed, complicating purification. How can this be minimized?
Answer: The formation of multiple isomers is a known issue in the bromination of pyridine, as the directing effect of the nitrogen atom can be influenced by the reaction conditions.
-
Reaction Conditions: The use of pyridine chlorination hydrogen salt for bromination can have a weak positioning action, leading to the formation of other brominated products.[1]
-
Alternative Starting Materials: Consider starting with 2-aminopyridine. Bromination of 2-aminopyridine can be more selective, and the amino group can later be removed or converted. However, this route also has challenges, such as the formation of di-brominated species.[2]
Question: The introduction of the thiol group is resulting in a complex mixture of products and a strong, unpleasant odor. What are the best practices for this step?
Answer: Thiolation reactions require careful handling and specific conditions to ensure high yield and minimize side reactions and odor.
-
Choice of Thiolating Agent: The choice of the sulfur-containing reagent is critical. While direct thionation can be challenging, a common approach is the use of a protected thiol, such as S-trityl protected thioacetic acid, followed by deprotection.[3]
-
Reaction Atmosphere: Thiolation reactions should be conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the thiol group.[3]
-
Odor Management: All manipulations involving thiols or their precursors should be performed in a well-ventilated fume hood. Quenching reactions and glassware with a suitable oxidizing agent like bleach can help to mitigate the odor.
-
Side Reactions: The pyridine ring can be susceptible to nucleophilic attack. Careful control of reaction conditions (temperature, stoichiometry) is necessary to avoid unwanted side reactions.
Question: Purification of the final this compound product is difficult, and the isolated product has low purity. What purification strategies are recommended?
Answer: The purification of pyridine thiols can be challenging due to their physical properties.
-
Crystallization: Recrystallization is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation from impurities.
-
Chromatography: If crystallization is ineffective, column chromatography using silica gel or another suitable stationary phase can be employed. A gradient elution system may be necessary to separate closely related impurities.
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with a non-polar solvent like petroleum ether can remove less polar by-products.[2]
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
While a direct, one-pot synthesis is not commonly reported, a plausible two-step approach involves:
-
Bromination of Pyridine: Synthesis of the 3-bromopyridine intermediate. A common method involves the reaction of pyridine with bromine in the presence of sulfuric acid.[1]
-
Introduction of the Thiol Group: Conversion of 3-bromopyridine to this compound. This can be achieved through various methods, including nucleophilic substitution with a sulfur nucleophile.
What are the main safety concerns when synthesizing this compound?
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Thiols: Possess a strong, unpleasant odor and can be toxic. Work in a well-ventilated area and use appropriate quenching procedures.
-
High Temperatures: The bromination step often requires high temperatures, posing a risk of burns and requiring careful temperature control.[1]
How can the progress of the reaction be monitored?
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the components of the reaction mixture and assess purity.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and determining product purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal Bromination Temperature | 130-140 °C | [1] |
| Optimal Bromine:Pyridine Molar Ratio | 3.7:1 | [1] |
| 3-Bromopyridine Synthesis Yield | 75% | [1] |
| 2-Amino-5-bromopyridine Synthesis Yield | 62-67% | [2] |
Experimental Protocols
1. Synthesis of 3-Bromopyridine (Illustrative Protocol based on similar reactions)
-
Materials: Pyridine, Bromine, 95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., ether), Anhydrous Sodium Sulfate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool 15 ml (185 mmol) of 95% sulfuric acid to 0°C.[1]
-
Slowly add 8.8 g (50 mmol) of bromine to the sulfuric acid with stirring.[1]
-
Add pyridine to the mixture.
-
Heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[1]
-
After the reaction is complete, cool the mixture and pour it into ice water.[1]
-
Neutralize the solution by adjusting the pH to 8 with 6N sodium hydroxide.[1]
-
Extract the product with an organic solvent (e.g., three portions of 60 ml ether).[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by distillation.[1]
-
2. Synthesis of this compound (General approach, requires optimization)
-
Materials: 3-Bromopyridine, Sulfurating agent (e.g., Lawesson's reagent or P4S10), Solvent (e.g., Toluene or Pyridine).
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 3-bromopyridine in a suitable high-boiling solvent.
-
Add the sulfurating agent portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of 3-bromopyridine.
References
Preventing oxidation of the thiol group in 3-Bromopyridine-2-thiol
Welcome to the technical support center for 3-Bromopyridine-2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the common issue of thiol group oxidation. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and reactivity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group prone to oxidation?
This compound is a heterocyclic compound containing a reactive sulfhydryl (-SH) group. This thiol group is susceptible to oxidation, a chemical process where it loses electrons. The most common outcome of this oxidation is the formation of a disulfide bond (-S-S-) between two molecules of this compound, creating a dimer. This dimerization alters the chemical properties and reactivity of the compound, potentially interfering with subsequent experimental steps.[1]
Q2: What are the primary factors that cause the oxidation of the thiol group?
Several factors can promote the oxidation of the thiol group in this compound:
-
Presence of Oxygen: Dissolved oxygen in solvents and exposure to air are major contributors to oxidation.[2]
-
Presence of Metal Ions: Divalent metal ions can catalyze the oxidation of thiols.[2]
-
pH of the Solution: Basic pH conditions (typically above 7.5) can deprotonate the thiol group to form a thiolate anion, which is more susceptible to oxidation.[2][3]
-
Elevated Temperatures and Light Exposure: These conditions can provide the energy needed to initiate and accelerate oxidation reactions.
Q3: How can I visually identify if my sample of this compound has oxidized?
While a definitive confirmation requires analytical techniques, visual inspection can sometimes provide clues. The formation of the disulfide dimer may lead to changes in the physical appearance of the compound, such as a change in color or a decrease in solubility, potentially leading to precipitation. However, the most reliable method to confirm the presence of the free thiol is through analytical methods like quantification with Ellman's reagent (DTNB).[2]
Q4: What are the general best practices for storing this compound to minimize oxidation?
To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at low temperatures, such as -20°C.[4] For maximum stability, the container can be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Troubleshooting Guide
Issue 1: My solution of this compound shows poor reactivity in a conjugation reaction.
-
Possible Cause: The thiol groups may have oxidized to form disulfide bonds, rendering them unavailable for the desired reaction.
-
Solution:
-
Verify Free Thiol Content: Before proceeding with your experiment, quantify the concentration of free thiol groups using Ellman's reagent.[2]
-
Reduce Existing Disulfides: If oxidation has occurred, treat your sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to cleave the disulfide bonds and regenerate the free thiols.[2] TCEP is often preferred as it is stable, odorless, and does not need to be removed before subsequent reactions with reagents like maleimides.[2]
-
Issue 2: I observe a precipitate forming in my reaction mixture containing this compound.
-
Possible Cause: The formation of the disulfide dimer can lead to decreased solubility and precipitation. Intermolecular disulfide bonds can also lead to aggregation.[3]
-
Solution:
-
Incorporate a Reducing Agent: Add a reducing agent such as TCEP or DTT to your buffers and solutions to maintain the thiol in its reduced state.[2]
-
Use a Chelating Agent: Include a chelating agent like EDTA at a concentration of 1-5 mM in your buffers to sequester metal ions that can catalyze oxidation.[2]
-
Control pH: Maintain the pH of your solution in a slightly acidic to neutral range (around 6.5-7.5) to minimize disulfide bond formation.[2]
-
Summary of Preventive Measures and Reagent Concentrations
| Parameter | Recommended Condition/Concentration | Rationale |
| Storage Temperature | -20°C (as a solid) | Slows down oxidation kinetics.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to oxygen.[2] |
| pH of Solution | 6.5 - 7.5 | Reduces the formation of highly reactive thiolate anions.[2] |
| Reducing Agent (TCEP) | 10-100 fold molar excess | Reduces any formed disulfide bonds back to thiols.[2] |
| Reducing Agent (DTT) | 10-100 fold molar excess | Reduces disulfide bonds, but excess must be removed before some conjugation reactions.[2] |
| Chelating Agent (EDTA) | 1 - 5 mM | Sequesters catalytic metal ions.[2] |
Experimental Protocols
Protocol 1: Handling this compound in an Inert Atmosphere
This protocol describes the general procedure for handling this compound to prevent oxidation by atmospheric oxygen.
-
Preparation: Place the vial of this compound, your solvents, and other necessary labware into a glovebox or a reaction vessel equipped with a gas inlet and outlet.
-
Inerting: Purge the glovebox or reaction vessel with a dry, inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to displace all oxygen.
-
Dispensing: While maintaining a positive pressure of the inert gas, carefully open the container of this compound and weigh out the desired amount.
-
Dissolving: Add a degassed solvent (see Protocol 2) to dissolve the compound.
-
Sealing: Tightly seal the reaction vessel before removing it from the inert atmosphere.
Protocol 2: Degassing Solvents to Remove Dissolved Oxygen
Dissolved oxygen in solvents is a primary cause of thiol oxidation.[2] This protocol outlines methods for its removal.
Method A: Sparging with Inert Gas
-
Insert a long needle or a gas dispersion tube connected to an inert gas line (argon or nitrogen) into your solvent container, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
Store the degassed solvent under a positive pressure of the inert gas until use.
Method B: Freeze-Pump-Thaw
-
Place your solvent in a flask that can be sealed and is suitable for freezing.
-
Freeze the solvent completely using liquid nitrogen.
-
Apply a high vacuum to the flask to remove the gases above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You may see gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.
Protocol 3: Monitoring Thiol Oxidation using Ellman's Reagent
This protocol allows for the quantification of free thiol groups to assess the extent of oxidation.
-
Prepare a DTNB Solution: Prepare a 4 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a Standard Curve: Use a compound with a known thiol concentration (e.g., cysteine) to prepare a standard curve.
-
Sample Preparation: Dissolve a known concentration of your this compound sample in the reaction buffer.
-
Reaction: Add the DTNB solution to your sample and standards. The reaction of the thiol with DTNB produces a yellow-colored product.
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.[2]
-
Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizations
Oxidation of this compound
Caption: Oxidation pathway of this compound to its disulfide dimer.
Experimental Workflow for Preventing Thiol Oxidation
Caption: Workflow for minimizing thiol oxidation during an experiment.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 3-Bromopyridine-2-thiol Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3-Bromopyridine-2-thiol is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for detecting different types of potential impurities.
Potential Impurities in this compound
The selection of an appropriate analytical method is heavily influenced by the likely impurities. Based on common synthetic routes for 3-bromopyridine and related compounds, potential impurities in this compound may include:
-
Reagents: Residual bromine or sulfur-containing reagents.
-
By-products: Isomers (e.g., other brominated pyridines), and products of side reactions.
-
Degradation Products: Compounds formed during storage or processing.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Quantification based on the absorption of UV-Vis light.[3][4] |
| Typical Instrumentation | HPLC system with a UV detector (e.g., Diode Array Detector). | Gas chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole). | UV-Vis Spectrophotometer.[3] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent; may require derivatization for non-volatile impurities. | Dissolution in a UV-transparent solvent (e.g., ethanol, water). |
| Potential Impurities Detected | Non-volatile and thermally stable impurities, isomers, related substances. | Volatile and semi-volatile impurities, residual solvents.[5] | Primarily for quantitative assay of the main component; limited for impurity profiling.[3] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[6] | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.1 - 10 ppm | Concentration dependent |
| Limit of Quantification (LOQ) | 0.03 - 0.3% | 0.3 - 30 ppm | Concentration dependent |
| Accuracy (% Recovery) | 98 - 102%[7] | 95 - 105% | 97 - 103% |
| Precision (% RSD) | ≤ 2.0%[8] | ≤ 5.0% | ≤ 3.0% |
| Advantages | High resolution, widely applicable for non-volatile compounds, robust quantification.[9] | High sensitivity and specificity for volatile impurities, definitive identification.[10] | Simple, rapid, and cost-effective for assay determination.[4] |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lacks specificity for impurity profiling; susceptible to interference from UV-active impurities.[3] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Pyridine and its derivatives typically show strong absorbance around 254 nm.[11][12] A DAD can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the detection and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable volatile solvent such as dichloromethane or methanol.
-
Transfer the solution to a GC vial.
UV-Vis Spectrophotometry
This technique is useful for a rapid assay of the bulk material but is not suitable for detailed impurity profiling.
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Wavelength Scan:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).
-
Scan the wavelength range from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is often around 250-270 nm.[11]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of a reference standard of this compound of known purity at different concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the test sample of this compound at a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the sample from the calibration curve and calculate the purity.
-
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.
References
- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. ijnrd.org [ijnrd.org]
- 4. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of 3-Bromopyridine-2-thiol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of heterocyclic compounds such as 3-Bromopyridine-2-thiol is critical for reaction monitoring, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to aid in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including substituted pyridines.[1] It is particularly well-suited for polar and thermolabile molecules that are not amenable to the high temperatures used in gas chromatography.
Experimental Protocol: HPLC
A robust HPLC method for the analysis of this compound can be developed using a reversed-phase C18 column. The basic nature of the pyridine ring can sometimes lead to peak tailing on silica-based columns; this can often be mitigated by using a modern, end-capped column and acidic mobile phase modifiers.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high chromatographic resolution and sensitive detection, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile compounds like thiols is often challenging due to poor chromatographic performance and thermal instability.[2] Therefore, a derivatization step is typically required to convert the thiol group into a less polar, more volatile derivative suitable for GC analysis.[3]
Experimental Protocol: GC-MS with Derivatization
Silylation is a common derivatization technique for compounds containing active hydrogens, such as thiols.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used reagent for this purpose.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Derivatization Procedure:
-
To 1 mg of the this compound sample in a vial, add 100 µL of pyridine (as a solvent and catalyst) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Analyte Form | Direct analysis of the parent compound | Analysis of a derivatized form |
| Sample Throughput | Higher, due to no sample derivatization step | Lower, due to the required derivatization step |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Limit of Detection (LOD) | ~0.1 µg/mL[4] | < 0.1 µg/mL (analyte dependent) |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[4] | ~0.1 - 0.5 µg/mL (analyte dependent) |
| Linearity (R²) | > 0.999[4] | > 0.99 |
| Robustness | Generally high | Can be affected by derivatization efficiency |
| Instrumentation Cost | Lower | Higher |
Note: The LOD, LOQ, and linearity values for HPLC are based on data for a similar brominated pyridine compound.[4] The values for GC-MS are typical for the analysis of derivatized small molecules.
Logical Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own advantages and disadvantages.
HPLC is a more direct and higher-throughput method that does not require derivatization. It is an excellent choice for routine analysis and quality control where high sample throughput is a priority. The availability of various column chemistries provides flexibility in method development.[5]
GC-MS , on the other hand, offers superior selectivity and often lower detection limits due to the specificity of the mass spectrometer. The requirement for derivatization adds a step to the sample preparation process, which can decrease throughput and introduce potential variability. However, for complex matrices where interferences may be a concern, the enhanced selectivity of GC-MS can be a significant advantage.
Ultimately, the selection of the analytical technique should be based on a careful consideration of the specific analytical goals, sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to 3-Bromopyridine-2-thiol and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific bromopyridine isomer is a critical decision that profoundly influences a compound's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of 3-Bromopyridine-2-thiol with its foundational bromopyridine isomers (2-, 3-, and 4-bromopyridine), offering experimental data and protocols to inform strategic decisions in organic synthesis and medicinal chemistry.
Physicochemical Properties: A Tale of Two Functional Groups
The introduction of a thiol group to the bromopyridine scaffold dramatically alters its physical properties. This compound is a solid at room temperature with a high melting point, in stark contrast to 2- and 3-bromopyridine, which are liquids.[1] This is primarily due to intermolecular hydrogen bonding facilitated by the thiol group. The acidity of the isomers also varies significantly, with the pKa of the conjugate acid being lowest for 2-bromopyridine, indicating it is the least basic.[2] The thiol group in this compound introduces an acidic proton, a feature absent in the other isomers.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine (hydrochloride) |
| CAS Number | 65938-86-5 | 109-04-6[3] | 626-55-1 | 19524-06-2[4] |
| Molecular Formula | C₅H₄BrNS[5] | C₅H₄BrN[6] | C₅H₄BrN | C₅H₄BrN·HCl |
| Molecular Weight | 190.06 g/mol | 158.00 g/mol [6] | 158.00 g/mol | 194.46 g/mol |
| Appearance | Solid[5] | Colorless to pale brown liquid[7] | Colorless liquid[8] | Beige moist crystals[9] |
| Melting Point | 205-207 °C[1] | N/A | -27 °C[8] | 270 °C (dec.)[4] |
| Boiling Point | 221.9 °C (Predicted)[1] | 192-194 °C[3] | 173 °C | N/A |
| Density | 1.79 g/cm³ (Predicted)[1] | 1.657 g/mL at 25 °C[3] | 1.64 g/mL at 25 °C | N/A |
| pKa (Conjugate Acid) | 8.09 (Predicted)[1] | 0.71[2] | 2.84[10] | 3.35 (Predicted)[9] |
| Solubility in Water | N/A | Slightly miscible[6] | N/A | Soluble[4] |
Comparative Chemical Reactivity
The reactivity of bromopyridine isomers is dominated by the electronic interplay between the electronegative nitrogen atom and the bromine substituent. This relationship dictates the success and conditions required for crucial synthetic transformations like palladium-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the reactivity order of the simple isomers is generally 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[10]
-
4-Bromopyridine: The C4-Br bond is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para position, making it highly susceptible to oxidative addition by the palladium catalyst.[10]
-
2-Bromopyridine: While the C2-Br bond is also activated, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, sometimes inhibiting the reaction and requiring the use of specialized bulky, electron-rich ligands (e.g., SPhos, XPhos) to achieve high yields.[10][11]
-
3-Bromopyridine: This isomer is the least reactive, as the bromine is at the meta position relative to the nitrogen. It often requires more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to the other isomers.[10]
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Conditions | Representative Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | Toluene/Water, K₃PO₄, 100 °C | ~85-95% |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | 95% EtOH, Na₂CO₃, Reflux | ~70-80%[12] |
| 4-Bromopyridine | Pd₂(dba)₃ / XPhos | THF, K₃PO₄, 80 °C | >90%[11] |
| (Note: Yields are approximate and highly dependent on specific reaction conditions, ligands, and substrates.) |
The Unique Reactivity of the Thiol Group
This compound introduces a new dimension of reactivity. The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate form.[13] This allows for a different set of chemical transformations not possible with the other isomers.
-
Nucleophilic Reactions: The thiol group can readily participate in Sₙ2 reactions and Michael additions.[13]
-
Oxidation: Thiols can be oxidized to form disulfides or further to sulfonic acids, providing pathways to novel derivatives.[13]
-
Metal Chelation: The proximity of the thiol group and the pyridine nitrogen in this compound makes it an effective bidentate ligand for coordinating with metal centers, a property explored in organometallic chemistry.[14]
Biological Activity: The Critical Role of Isomerism
The spatial arrangement of substituents on the pyridine ring is a critical determinant of a molecule's interaction with biological targets. While specific comparative data for this compound is limited, general principles from related structures underscore the importance of isomerism.
-
Target Binding: The position of the bromine atom can significantly alter a compound's ability to fit into the binding pocket of a protein target. Halogen bonding, a non-covalent interaction involving the bromine atom, is highly directional and sensitive to the substituent's position.
-
Structure-Activity Relationships (SAR): Studies on various pyridine derivatives consistently show that moving a substituent, such as a bromine atom, from one position to another can dramatically change biological efficacy, sometimes converting an active compound into an inactive one, or vice-versa.[15][16]
-
Thiol Reactivity in Biological Systems: The thiol group in this compound adds a potential mechanism of action not present in its isomers. Thiols are known to react with cysteine residues in proteins, which can lead to covalent inhibition of enzyme activity. This reactivity is a key consideration in drug design and toxicology.
Experimental Protocols
Reproducible experimental data is the foundation of scientific comparison. The following sections provide detailed methodologies for key experiments relevant to the synthesis and evaluation of bromopyridine isomers.
Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.[17]
Objective: To synthesize a biaryl compound via C-C bond formation.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Water (0.5 mL)
-
Standard laboratory glassware, inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[17]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.[17]
-
Solvent Addition: Add the degassed toluene and water to the reaction tube via syringe.[17]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add 10 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[17]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a test compound.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a bromopyridine derivative against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[18]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)[18]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.[15]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
The choice between this compound and other bromopyridine isomers is a strategic one, dictated by the specific goals of the research.
-
For cross-coupling reactions , reactivity is paramount. 4-Bromopyridine offers the highest reactivity, while 3-bromopyridine is the most challenging substrate. 2-Bromopyridine provides a balance but may require specialized ligands.
-
For introducing novel functionality , this compound is a unique building block. Its thiol group opens avenues for S-alkylation, oxidation, and metal coordination, enabling the synthesis of compounds inaccessible from the other isomers.
-
In drug development , the specific isomer is crucial for optimizing biological activity. The addition of the thiol group not only changes the molecule's physical properties but also introduces a reactive handle with the potential for covalent interactions with protein targets.
By understanding these fundamental differences in properties and reactivity, and by employing robust experimental protocols, researchers can make informed decisions to accelerate their synthesis and drug discovery programs.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Reactivity Face-Off: 3-Bromopyridine-2-thiol vs. 3-Chloropyridine-2-thiol in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halopyridines serve as versatile building blocks for the synthesis of a myriad of functionalized molecules with significant applications in medicinal chemistry and materials science. Among these, pyridine-thiols bearing a halogen atom offer dual reactivity, allowing for sequential or selective functionalization. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 3-Bromopyridine-2-thiol and 3-chloropyridine-2-thiol. The choice between these two reagents can significantly influence reaction conditions, yields, and overall synthetic strategy. This comparison is based on established principles of organic chemistry and supported by generalized experimental protocols.
Executive Summary
The relative reactivity of this compound and 3-chloropyridine-2-thiol is highly dependent on the reaction type. In general, for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the bromo-derivative exhibits superior reactivity due to the lower carbon-bromine bond dissociation energy. This facilitates the rate-determining oxidative addition step of the catalytic cycle. Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the chloro-derivative can be more reactive. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon atom at the 3-position, thereby accelerating the initial nucleophilic attack that is often the rate-determining step.
Reactivity Comparison in Key Synthetic Transformations
The following table summarizes the expected reactivity of this compound and 3-chloropyridine-2-thiol in two major classes of reactions.
| Reaction Type | This compound | 3-Chloropyridine-2-thiol | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | Higher Reactivity | Lower Reactivity | The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition. |
| Nucleophilic Aromatic Substitution (S | Lower Reactivity | Higher Reactivity (often) | The higher electronegativity of Cl increases the electrophilicity of the carbon at C-3, accelerating the rate-determining nucleophilic attack. |
Experimental Protocols
The following are generalized experimental protocols for representative reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the coupling of a 3-halopyridine-2-thiol derivative with an arylboronic acid.
Reactants:
-
3-Halo-2-(protected)thiopyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the 3-halo-2-(protected)thiopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on Reactivity: For 3-chloropyridine-2-thiol, a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand like SPhos or XPhos) and potentially higher temperatures may be required to achieve comparable yields to this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of a 3-halopyridine-2-thiol with a primary or secondary amine.
Reactants:
-
3-Halopyridine-2-thiol (1.0 eq)
-
Amine (2.0 - 3.0 eq)
-
Base (optional, e.g., K₂CO₃ or a tertiary amine, if the reactant amine is used as its salt)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
In a reaction vessel, dissolve the 3-halopyridine-2-thiol in the chosen solvent.
-
Add the amine and the base (if required).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Note on Reactivity: 3-chloropyridine-2-thiol is expected to react faster or under milder conditions than this compound in this SNAr reaction.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Suzuki-Miyaura reaction, the mechanism of nucleophilic aromatic substitution, and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized experimental workflow for synthetic reactions.
Conclusion
The selection between this compound and 3-chloropyridine-2-thiol is a strategic decision that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is generally the more reactive and preferred substrate, often providing higher yields under milder conditions. However, for nucleophilic aromatic substitution reactions, the chloro-analogue frequently offers an advantage in reactivity. By understanding the underlying mechanistic principles, researchers can make an informed choice of starting material, leading to more efficient and successful synthetic outcomes.
The Strategic Advantage of 3-Bromopyridine-2-thiol in the Synthesis of Bioactive Heterocycles
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the biological activity of the final compounds. Among the myriad of available reagents, 3-Bromopyridine-2-thiol has emerged as a versatile and advantageous scaffold for the construction of complex heterocyclic systems, particularly thienopyridines and pyridopyrimidines, which are prominent in medicinal chemistry.
This guide provides an objective comparison of this compound with other commonly employed building blocks, supported by experimental data, to highlight its strategic benefits in the synthesis of potent kinase inhibitors and other therapeutic agents.
Superior Reactivity and Versatility in Fused Heterocycle Synthesis
This compound offers a unique combination of reactive sites—a nucleophilic thiol group and a bromine atom amenable to various cross-coupling reactions. This dual functionality allows for a stepwise and controlled construction of fused ring systems, providing a distinct advantage over building blocks with less versatile reactive handles.
Thienopyridine Synthesis: A Comparative Analysis
The synthesis of thienopyridines, a core scaffold in many kinase inhibitors, provides a clear example of the advantages of this compound. A common alternative starting material for the synthesis of thieno[2,3-b]pyridines is 2-chloro-3-cyanopyridine. While both can lead to the desired product, the reaction pathway and efficiency can differ significantly.
Table 1: Comparison of this compound and 2-Chloro-3-cyanopyridine in Thieno[2,3-b]pyridine Synthesis
| Feature | This compound | 2-Chloro-3-cyanopyridine |
| Reaction Type | Gewald-type reaction | Nucleophilic aromatic substitution followed by cyclization |
| Key Intermediates | In situ formation of a thiolate | Requires activation of the cyano group |
| Typical Yields | Often higher due to concerted cyclization | Can be lower due to multi-step process |
| Reaction Conditions | Generally milder | May require harsher conditions or stronger bases |
The use of this compound in a Gewald-type reaction often proceeds with higher yields and under milder conditions due to the favorable intramolecular cyclization facilitated by the vicinal thiol and bromo functionalities.
Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines a general procedure for the synthesis of a 3-aminothieno[2,3-b]pyridine derivative, a key intermediate for various kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
An activated nitrile (e.g., malononitrile)
-
A suitable base (e.g., triethylamine or sodium ethoxide)
-
An appropriate solvent (e.g., ethanol or DMF)
-
An alkylating agent (e.g., an α-halo ketone or ester)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the activated nitrile (1.1 equivalents) and the base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate intermediate.
-
Add the alkylating agent (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminothieno[2,3-b]pyridine derivative.
This one-pot procedure highlights the efficiency of using this compound as a starting material.
Application in the Synthesis of Kinase Inhibitors
The thienopyridine and pyridopyrimidine scaffolds derived from this compound are integral to the structure of numerous kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting the PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[1][2][3] The development of PIM-1 inhibitors is a promising therapeutic strategy. Molecules synthesized using this compound can be designed to effectively target this kinase.
Targeting the VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Thienopyridine derivatives have been successfully developed as potent VEGFR-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]
In-depth Crystallographic Analysis of 3-Bromopyridine-2-thiol Derivatives: A Comparative Guide
A comprehensive search for comparative X-ray crystallographic studies on a series of 3-Bromopyridine-2-thiol derivatives did not yield specific research articles containing the necessary quantitative data for a direct comparison. The scientific literature readily available through targeted searches does not appear to feature a comparative analysis of the crystal structures of multiple derivatives of this specific parent compound.
While general information on 3-bromopyridine, 2-thiopyridine derivatives, and the principles of X-ray crystallography is available, specific experimental data on the crystal structures of a series of this compound derivatives is not present in the accessed resources. Such a comparative study would typically involve the synthesis of various derivatives (e.g., S-alkylated or further substituted on the pyridine ring), followed by single-crystal X-ray diffraction to determine their three-dimensional structures. The resulting data, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, would then be compared to understand the effects of different functional groups on the crystal packing and molecular geometry.
For researchers interested in this specific class of compounds, this indicates a potential area for novel research. The synthesis and crystallographic characterization of a series of this compound derivatives could provide valuable insights into their solid-state properties and inform their application in materials science and drug development.
To illustrate the general process that would be involved in such a study, a standard experimental workflow for the X-ray crystallography of small molecules is provided below.
General Experimental Protocol for X-ray Crystallography
A typical experimental procedure for the synthesis and crystallographic analysis of pyridine-thiol derivatives involves the following key steps:
-
Synthesis of Derivatives: A series of this compound derivatives would first be synthesized. This could involve, for example, the S-alkylation of the thiol group with various alkyl halides to produce a range of 3-bromo-2-(alkylthio)pyridines.
-
Crystallization: High-quality single crystals of each derivative suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents or solvent mixtures.
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data.
-
Data Analysis and Visualization: The final refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and van der Waals forces. This data can then be visualized using software like Mercury or Diamond and compared across the series of derivatives to draw structure-property relationships.
Experimental Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of a derivative to its final crystallographic analysis.
A Comparative Guide to the Synthesis of 3-Bromopyridine-2-thiol
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromopyridine-2-thiol is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of validated synthesis protocols for this target molecule, offering detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways.
Comparison of Synthetic Protocols
Two primary methods for the synthesis of this compound from the commercially available starting material, 3-bromo-2-chloropyridine, are presented below. These methods involve nucleophilic aromatic substitution at the C2 position of the pyridine ring with a sulfur nucleophile. A third, alternative method for the synthesis of a related structural isomer, pyridine-3-thiol, is also included for a broader perspective on the synthesis of substituted pyridinethiols.
Table 1: Comparison of Performance Metrics for the Synthesis of this compound
| Parameter | Method 1: Thiolation with Sodium Hydrosulfide | Method 2: Thiolation via Thiourea Intermediate | Alternative Method: Synthesis of Pyridine-3-thiol |
| Starting Material | 3-Bromo-2-chloropyridine | 3-Bromo-2-chloropyridine | 3-Iodopyridine |
| Primary Reagent | Sodium Hydrosulfide (NaSH) | Thiourea (CH₄N₂S) | Thiobenzoic Acid |
| Typical Yield | Moderate to High | High | High |
| Reaction Time | 4-8 hours | 6-12 hours (two steps) | 12-24 hours (two steps) |
| Purity of Crude Product | Good | Good to Excellent | Good |
| Key Advantages | One-step reaction, readily available reagent. | High yields, crystalline intermediate. | Applicable to a range of substituted iodopyridines. |
| Key Disadvantages | Handling of odorous and toxic H₂S gas may be required during workup. | Two-step process, requires hydrolysis of the intermediate. | Produces a different isomer (3-thiol), uses a more expensive starting material (iodopyridine). |
| Safety Considerations | Use of a well-ventilated fume hood is essential due to potential H₂S evolution. | Standard laboratory precautions. | Standard laboratory precautions. |
Experimental Protocols
Method 1: Direct Thiolation with Sodium Hydrosulfide
This method involves the direct displacement of the chloride in 3-bromo-2-chloropyridine with a hydrosulfide anion.
Protocol:
-
To a solution of 3-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, is added sodium hydrosulfide hydrate (1.2 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6, which may cause the product to precipitate. Caution: Acidification may release hydrogen sulfide gas. This step must be performed in a well-ventilated fume hood.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Method 2: Thiolation via Thiourea Intermediate and Hydrolysis
This two-step procedure involves the formation of a thiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol. A general procedure for the synthesis of 2-mercaptopyridine from 2-chloropyridine using thiourea involves reacting the starting materials in ethanol, followed by hydrolysis with a strong base[1].
Protocol:
Step 1: Formation of the Thiouronium Salt
-
A mixture of 3-bromo-2-chloropyridine (1.0 eq) and thiourea (1.1 eq) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is then cooled, and the resulting precipitate (the thiouronium salt) is collected by filtration and washed with cold ethanol.
Step 2: Hydrolysis of the Thiouronium Salt
-
The isolated thiouronium salt is suspended in an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).
-
The mixture is heated at reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and the pH is adjusted to 5-6 with a suitable acid (e.g., concentrated HCl).
-
The precipitated product is collected by filtration, washed with water, and dried to yield this compound.
Alternative Method: Synthesis of Substituted Pyridine-3-thiols from 3-Iodopyridines
For the synthesis of the isomeric pyridine-3-thiols, a practical two-step method has been developed using 3-iodopyridines and thiobenzoic acid as the sulfur source. This approach has been shown to be effective for a range of substituted pyridines, providing high yields and purity[2].
Protocol:
Step 1: Synthesis of S-pyridin-3-yl benzothioate
-
A mixture of the substituted 3-iodopyridine (1.0 eq), thiobenzoic acid (1.2 eq), a copper catalyst, and a base in a suitable solvent is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the S-pyridin-3-yl benzothioate intermediate.
Step 2: Hydrolysis to Pyridine-3-thiol
-
The isolated S-pyridin-3-yl benzothioate is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide) to effect hydrolysis.
-
After completion of the reaction, the mixture is neutralized, and the product is extracted and purified to afford the desired substituted pyridine-3-thiol.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Synthesis of this compound via direct thiolation.
References
Comparative Analysis of the Biological Activities of 3-Bromopyridine-2-thiol Derivatives
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds derived from or structurally related to a pyridine-thiol scaffold, a core component conceptually linked to 3-Bromopyridine-2-thiol. The focus is on their anticancer and antimicrobial properties, with supporting data from in vitro studies. Detailed experimental protocols and visual workflows are provided to aid researchers, scientists, and drug development professionals in understanding the evaluation methods and potential mechanisms of action.
Anticancer Activity of Pyridine-Thiol Derived Compounds
Derivatives of pyridine-thiol have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric, indicates the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.
A variety of pyridine-based heterocyclic compounds, including thienopyridines, cyanopyridines, and fused pyrimidines, have shown promising cytotoxic effects against cell lines representing breast (MCF-7), liver (HepG2), colon (HCT-116, HCT-15), and lung (A549) cancers.[1][2][3][4][5][6] For instance, certain thieno[2,3-b]pyridine derivatives have exhibited potent anti-proliferative activity with IC50 values in the nanomolar range.[6] Specifically, compound 11d showed an IC50 value of 79 nM against HCT-116 colon cancer cells.[6] Similarly, compounds 8a and 7b , featuring a 3-cyano-2(1H)-pyridone structure, were highly effective against the A549 lung carcinoma cell line, with IC50 values of 0.83 µg/ml and 0.87 µg/ml, respectively.[4] In another study, pyridine-thiazole hybrids 7 and 10 displayed greater potency than the standard anticancer drug 5-fluorouracil against MCF-7 and HepG2 cell lines.[1]
Comparative Anticancer Activity Data (IC₅₀)
| Compound Class | Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (Reference) | Citation |
| Pyridine-Thiazole Hybrid | 7 | MCF-7 | 5.36 | 5-Fluorouracil | 6.14 µM | [1] |
| Pyridine-Thiazole Hybrid | 7 | HepG2 | 6.78 | 5-Fluorouracil | 7.20 µM | [1] |
| Thiophene-Chalcone | 5a | HCT-15 | 21 µg/mL | Doxorubicin | 25 µg/mL | [3] |
| Thiophene-Chalcone | 5g | HCT-15 | 22.8 µg/mL | Doxorubicin | 25 µg/mL | [3] |
| 3-Cyano-2(1H)-pyridone | 8a | A549 | 0.83 µg/mL | - | - | [4] |
| 3-Cyano-2(1H)-pyridone | 7b | A549 | 0.87 µg/mL | - | - | [4] |
| Thieno[2,3-b]pyridine | 11d | HCT-116 | 0.079 | Doxorubicin | - | [6] |
| Thieno[2,3-b]pyridine | 21r | MDA-MB-231 | < 0.05 | Doxorubicin | - | [6] |
| Thienopyridine | 17r | HCT-116 | 2.4 | Doxorubicin | - | [6] |
| Thienopyridine | 17s | HCT-116 | 1.4 | Doxorubicin | - | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin). A control group with no compound is also included. The plates are incubated for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.[5]
Visualization: Anticancer Screening Workflow
Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.
Antimicrobial Activity of Pyridine-Thiol Derived Compounds
Heterocyclic systems derived from pyridine-thiol precursors also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies have shown that pyrimidine-2-thiol analogues and other related structures are active against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7][8] Furthermore, significant antifungal activity against strains like Candida albicans and Aspergillus niger has been reported.[7][8] For example, compound 12 (a pyrimidine derivative) showed significant activity against S. aureus with a MIC of 0.87 µM/ml, while compound 10 was most potent against P. aeruginosa with a MIC of 0.77 µM/ml.[7] Some of these synthesized compounds demonstrated higher potency than standard drugs like Cefadroxil and Fluconazole.[7] Synthetic analogs of 3-alkylpyridine have also shown promising anti-staphylococcal activity, with one compound exhibiting a MIC of 2 µg/mL against an MRSA strain.[9]
Comparative Antimicrobial Activity Data (MIC)
| Compound Class | Compound | Microorganism | MIC (µM/ml) | Standard | MIC (Standard) | Citation |
| Pyrimidine Derivative | 12 | S. aureus | 0.87 | Cefadroxil | 1.39 | [7] |
| Pyrimidine Derivative | 5 | B. subtilis | 0.96 | Cefadroxil | 1.39 | [7] |
| Pyrimidine Derivative | 2 | E. coli | 0.91 | Cefadroxil | 2.79 | [7] |
| Pyrimidine Derivative | 10 | P. aeruginosa | 0.77 | Cefadroxil | 2.79 | [7] |
| Pyrimidine Derivative | 11 | C. albicans | 1.83 | Fluconazole | 3.26 | [7] |
| Pyrimidine Derivative | 11 | A. niger | 0.91 | Fluconazole | 1.63 | [7] |
| Triazolothiadiazine | 7a, 7b, 7i | S. aureus | 1.56 µg/ml | Gentamycin | 1.56 µg/ml | [8] |
| Triazolothiadiazine | 7a, 7b, 7i | E. coli | 1.56 µg/ml | Gentamycin | 1.56 µg/ml | [8] |
| Triazolothiadiazine | 7a, 7b, 7i | C. albicans | 1.56 µg/ml | Miconazole | 1.56 µg/ml | [8] |
| Triazolothiadiazine | 7a, 7b, 7i | A. niger | 1.56 µg/ml | Miconazole | 1.56 µg/ml | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms.[7]
-
Serial Dilution: The test compounds and standard antimicrobial drugs are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: General workflow for the broth microdilution method to determine MIC.
Enzyme Inhibition
The biological activities of these compounds are often linked to their ability to inhibit specific enzymes. Molecular docking studies and enzymatic assays help to identify potential protein targets and elucidate mechanisms of action. For example, docking studies suggested that the anticancer activity of certain pyridine-thiazole compounds may involve the inhibition of Rho-associated protein kinase (ROCK-1).[1] In another case, novel thieno[2,3-b]pyridines were specifically designed to target a lipophilic pocket in phosphoinositide phospholipase C (PI-PLC), leading to potent anti-proliferative activity.[6]
Enzyme Inhibition Data
| Compound Class | Target Enzyme | Compound | IC₅₀ | Citation |
| Thienopyridine | RON Tyrosine Kinase | WM-S1-030 | 0.39 nM | [10] |
| Thienopyridine | PI-PLC (putative) | Multiple | - | [6] |
| Pyridine-Thiazole | ROCK-1 (putative) | 7 , 10 | - | [1] |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents Preparation: The target enzyme, its specific substrate, and a suitable buffer solution are prepared.
-
Reaction Mixture: The enzyme, buffer, and varying concentrations of the inhibitor (test compound) are pre-incubated in a microplate well.
-
Initiation of Reaction: The reaction is started by adding the substrate to the mixture.
-
Incubation: The plate is incubated for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. This can be done using various methods, such as spectrophotometry (measuring color change) or fluorometry.
-
IC₅₀ Calculation: The enzyme activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value is determined from the resulting dose-response curve.
Visualization: Enzyme Inhibition Mechanism
Caption: Simplified model of competitive enzyme inhibition by a test compound.
References
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unraveling the Characteristics of 3-Bromopyridine-2-thiol and Its Precursors
For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Bromopyridine-2-thiol and its precursors, 3-Amino-2-chloropyridine and 3-Bromo-2-chloropyridine. By presenting key experimental data and methodologies, this document serves as a valuable resource for the identification and characterization of these compounds.
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, often proceeds through a multi-step pathway. A common route involves the initial diazotization and bromination of 3-Amino-2-chloropyridine to yield 3-Bromo-2-chloropyridine. Subsequent nucleophilic substitution with a sulfur source affords the final product, this compound. Monitoring the progress of this synthetic sequence and confirming the identity of each intermediate and the final product relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors, offering a clear comparison of their characteristic signals.
| Compound | Spectroscopic Technique | Key Data Points |
| 3-Amino-2-chloropyridine | ¹H NMR (CDCl₃, ppm) | δ 7.85 (dd, J=4.5, 1.5 Hz, 1H), 7.15 (dd, J=7.8, 1.5 Hz, 1H), 6.75 (dd, J=7.8, 4.5 Hz, 1H), 4.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.2, 145.8, 138.5, 125.1, 118.9 | |
| IR (KBr, cm⁻¹) | 3450, 3300 (N-H stretch), 1610 (N-H bend), 1580, 1450 (aromatic C=C stretch) | |
| Mass Spectrometry (EI) | m/z 128 (M⁺), 93, 66 | |
| 3-Bromo-2-chloropyridine | ¹H NMR (CDCl₃, ppm) | δ 8.35 (dd, J=4.7, 1.8 Hz, 1H), 7.70 (dd, J=7.7, 1.8 Hz, 1H), 7.10 (dd, J=7.7, 4.7 Hz, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 151.8, 148.5, 141.2, 128.0, 121.5 | |
| IR (KBr, cm⁻¹) | 3080 (aromatic C-H stretch), 1560, 1440, 1400 (aromatic C=C stretch), 1080 (C-Cl stretch), 1020 (C-Br stretch)[1] | |
| Mass Spectrometry (EI) | m/z 191, 193, 195 (M⁺ isotope pattern for Br and Cl), 112, 77 | |
| This compound | ¹H NMR (DMSO-d₆, ppm) | δ 13.5 (br s, 1H, SH), 7.95 (dd, J=7.5, 1.5 Hz, 1H), 7.60 (dd, J=6.5, 1.5 Hz, 1H), 6.90 (t, J=7.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 175.0 (C=S), 145.0, 139.8, 120.5, 115.2 | |
| IR (KBr, cm⁻¹) | 3050 (aromatic C-H stretch), 2550 (S-H stretch), 1600 (C=S stretch), 1570, 1430 (aromatic C=C stretch) | |
| Mass Spectrometry (ESI) | m/z 188, 190 ([M-H]⁻ isotope pattern for Br) |
Synthetic Pathway and Experimental Workflow
The transformation from precursors to the final product can be visualized through the following synthetic pathway.
Caption: Synthesis of this compound from its precursors.
The experimental workflow for the spectroscopic analysis of these compounds is crucial for obtaining reliable data.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer. Solid samples were prepared as KBr pellets. A small amount of the compound was ground with dry potassium bromide and pressed into a thin transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques. For EI-MS, the sample was introduced into the ion source where it was bombarded with a high-energy electron beam. For ESI-MS, the sample was dissolved in a suitable volatile solvent and infused into the electrospray source. The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
By understanding the distinct spectroscopic signatures of this compound and its precursors, researchers can confidently track the progress of its synthesis and verify the purity and identity of the final product, which is a critical step in the development of new chemical entities.
References
Safety Operating Guide
Proper Disposal of 3-Bromopyridine-2-thiol: A Comprehensive Guide
For researchers and professionals in the fields of science and drug development, the safe handling and disposal of chemical reagents such as 3-Bromopyridine-2-thiol are critical for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is considered hazardous and requires careful management.
Personal Protective Equipment (PPE):
Ensure all personnel are equipped with the appropriate PPE before handling the chemical for disposal.[1]
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a standard laboratory coat.[1] | To prevent skin contact and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of vapors.[1] |
In Case of Spills:
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
Classify: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Segregate: Do not mix this compound waste with other incompatible waste streams.[1] Store it separately from strong oxidizing agents, and strong acids and bases.[2][4]
2. Waste Collection and Containerization:
-
Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be leak-proof and chemically compatible.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3] Affix the appropriate GHS hazard pictograms.[3]
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Conditions: The storage area should be cool, dry, and away from sources of heat, sparks, or open flames.[3][5]
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste should be handled by a licensed hazardous waste disposal company. The recommended method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Documentation: When the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures and arrange for pickup by the designated waste management service.[5]
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling and disposing of hazardous pyridine derivatives. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
